Synstab A
描述
属性
CAS 编号 |
257612-36-5 |
|---|---|
分子式 |
C15H13BrCl3N3O3S |
分子量 |
501.6 g/mol |
IUPAC 名称 |
4-bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H13BrCl3N3O3S/c16-10-3-1-9(2-4-10)13(23)22-14(15(17,18)19)21-11-5-7-12(8-6-11)26(20,24)25/h1-8,14,21H,(H,22,23)(H2,20,24,25) |
InChI 键 |
FMFJXSOLIQFTSJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)S(=O)(=O)N)Br |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Synstab A; Synstab-A; |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on Molecular Glues for Protein-Protein Interactions: A Case Study of Lenalidomide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initially requested topic, "Synstab A," did not yield specific information in publicly available scientific literature, suggesting it may be a hypothetical or proprietary compound. This guide therefore utilizes the well-characterized molecular glue, Lenalidomide (B1683929) , as a representative example to provide an in-depth technical overview of the core principles and methodologies relevant to this class of molecules.
Introduction to Molecular Glues
Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact or interact weakly.[1][2] Unlike bifunctional molecules like PROTACs, which possess two distinct warheads connected by a linker, molecular glues are monovalent compounds that reshape a protein's surface to create a new binding interface for another protein.[3] This induced proximity often leads to a specific biological outcome, most notably the ubiquitination and subsequent proteasomal degradation of a target protein, a process known as targeted protein degradation (TPD).[4][5]
Lenalidomide, an immunomodulatory imide drug (IMiD), is a classic example of a molecular glue.[3][4] Its therapeutic effects in multiple myeloma and other hematologic malignancies are primarily driven by its ability to "glue" neosubstrate proteins to the E3 ubiquitin ligase Cereblon (CRBN), leading to their degradation.[5][6][7]
Mechanism of Action: The Lenalidomide-CRBN System
The mechanism of action for Lenalidomide involves the hijacking of the CRL4^CRBN^ E3 ubiquitin ligase complex.[6][8]
-
Binding to CRBN: Lenalidomide first binds to Cereblon (CRBN), which serves as the substrate receptor for the Cullin-4-RING E3 ubiquitin ligase complex (CRL4).[5][6]
-
Creation of a Novel Interface: This binding event alters the conformation of the CRBN substrate-binding pocket, creating a novel composite surface.
-
Neosubstrate Recruitment: This new surface has a high affinity for specific proteins, termed "neosubstrates," which do not normally interact with CRBN. For Lenalidomide, the most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and Casein Kinase 1α (CK1α).[5][8][9]
-
Ubiquitination: The recruitment of the neosubstrate brings it into close proximity with the E3 ligase machinery of the CRL4 complex. This leads to the poly-ubiquitination of the neosubstrate.[8]
-
Proteasomal Degradation: The poly-ubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the neosubstrate.[5]
-
Therapeutic Effect: The degradation of IKZF1 and IKZF3 is cytotoxic to multiple myeloma cells, while the degradation of CK1α is effective in myelodysplastic syndrome with a del(5q) chromosomal deletion.[5][6]
Signaling Pathway Diagram
Caption: Mechanism of Lenalidomide-induced protein degradation.
Quantitative Data
The efficacy of a molecular glue is determined by its ability to promote the formation of a stable ternary complex (E3 ligase-glue-neosubstrate) and subsequently induce degradation of the target. This is quantified through various metrics.
| Parameter | Description | Lenalidomide Example (Target: IKZF1/IKZF3) | Reference |
| Binding Affinity (Kd) | The equilibrium dissociation constant, measuring the binding strength between components. A lower Kd indicates stronger binding. | Lenalidomide enhances the binding affinity between CRBN and its neosubstrates. Pomalidomide (a Lenalidomide analog) stabilizes the IKZF1–CRBN complex by ~4-fold. | [1] |
| DC₅₀ | The concentration of the compound required to degrade 50% of the target protein. | Varies by cell line and experimental conditions, but typically in the nanomolar to low micromolar range for sensitive multiple myeloma cell lines. | [10] |
| Dₘₐₓ | The maximum percentage of protein degradation achievable with the compound. | Can exceed 90% for sensitive neosubstrates like IKZF1/IKZF3 in responsive cell lines. | [10] |
| Degradation Rate (t₁/₂) | The time required to degrade 50% of the target protein at a given compound concentration. | Degradation of IKZF1/IKZF3 can be observed within hours of Lenalidomide treatment. | [7] |
Experimental Protocols
Several key experimental techniques are used to characterize molecular glues like Lenalidomide.
Co-Immunoprecipitation (Co-IP) to Verify Ternary Complex Formation
This technique is used to demonstrate that Lenalidomide induces an interaction between CRBN and its neosubstrate (e.g., IKZF1) in a cellular context.[11]
Methodology:
-
Cell Culture and Treatment: Culture multiple myeloma cells (e.g., MM.1S) and treat with either DMSO (vehicle control) or a specified concentration of Lenalidomide (e.g., 1-10 µM) for a designated time (e.g., 4-6 hours).
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Incubate the cleared cell lysates with an antibody specific to one of the proteins in the putative complex (e.g., anti-CRBN antibody).
-
Add Protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the proteins of interest (e.g., anti-IKZF1 and anti-CRBN). An increased amount of IKZF1 in the CRBN immunoprecipitate from Lenalidomide-treated cells compared to the DMSO control confirms the formation of the ternary complex.
AlphaScreen Assay for In Vitro Ternary Complex Analysis
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to quantify protein-protein interactions in vitro.[12][13] It provides a quantitative measure of a molecular glue's ability to induce complex formation.
Methodology:
-
Reagent Preparation:
-
Purify recombinant proteins: His-tagged CRBN and GST-tagged IKZF1.
-
Prepare AlphaScreen Donor beads (e.g., Streptavidin-coated) and Acceptor beads (e.g., Nickel Chelate-coated).
-
Biotinylate one of the interacting partners if a tag-specific bead is not used.
-
-
Assay Setup (in a 384-well plate):
-
Add a fixed concentration of His-tagged CRBN and GST-tagged IKZF1 to each well.
-
Add serial dilutions of Lenalidomide or DMSO control.
-
Incubate to allow for complex formation.
-
-
Bead Addition:
-
Add Ni-Chelate Acceptor beads, which will bind to the His-tagged CRBN.
-
Add Glutathione Donor beads, which will bind to the GST-tagged IKZF1.
-
Incubate in the dark.
-
-
Signal Detection: If CRBN and IKZF1 interact (glued by Lenalidomide), the Donor and Acceptor beads are brought into close proximity (~200 nm). Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal that is read on a plate reader. The strength of the signal is proportional to the amount of ternary complex formed.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a drug binds to its target protein in a cellular environment.[14][15] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tₘ).
Methodology:
-
Cell Treatment: Treat intact cells with either DMSO or Lenalidomide for 1-2 hours.
-
Heating: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by rapid cooling.
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein (CRBN) remaining using Western blotting or mass spectrometry.
-
Melt Curve Generation: Plot the amount of soluble CRBN as a function of temperature for both DMSO and Lenalidomide-treated samples. A shift in the melting curve to higher temperatures in the presence of Lenalidomide indicates direct binding and stabilization of CRBN.
Experimental Workflow Diagram
Caption: Workflow for a Co-Immunoprecipitation (Co-IP) experiment.
Conclusion
Molecular glues represent a transformative approach in drug discovery, enabling the targeting of proteins previously considered "undruggable."[5] Lenalidomide serves as a foundational example, demonstrating how a small molecule can remodel a protein's surface to induce the degradation of key pathological proteins. The technical guide above outlines the core mechanism, quantitative metrics, and essential experimental protocols for researchers and drug developers working in this exciting field. The combination of cellular, biochemical, and biophysical assays is crucial for the comprehensive characterization of novel molecular glues and for advancing them toward clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the different types of drugs available for Molecular glue? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 8. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of AS1411-Lenalidomide-Targeted Degradation Chimera in Antitumor Therapy | MDPI [mdpi.com]
- 12. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. huber.embl.de [huber.embl.de]
Synstab A: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Synstab A is a potent synthetic small molecule recognized for its role as a microtubule-stabilizing agent. By promoting the polymerization of tubulin, it disrupts the dynamic instability of microtubules, a critical process for cell division and other essential cellular functions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the established mechanism of action of this compound. Detailed experimental protocols for assays relevant to its primary function and a plausible synthetic route are also presented. This document is intended to serve as a valuable resource for researchers in cell biology, oncology, and drug discovery.
Chemical and Physical Properties
This compound, with the systematic IUPAC name 4-Bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide, is a halogenated benzamide (B126) derivative. Its core structure features a brominated benzene (B151609) ring linked via an amide bond to a trichloroethyl group, which in turn is attached to a sulfonamide-bearing aniline (B41778) moiety.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 257612-36-5 | [1] |
| Molecular Formula | C₁₅H₁₃BrCl₃N₃O₃S | [1] |
| Molecular Weight | 501.6 g/mol | [1] |
| IUPAC Name | 4-Bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide | |
| Purity (by HPLC) | ≥ 95% | [1] |
| Physical Appearance | White solid | [1] |
| Solubility | Soluble in DMSO and DMF | [1] |
| Storage Conditions | Refrigerated | [1] |
Note: A specific melting point for this compound is not publicly available in the reviewed literature.
Mechanism of Action: Microtubule Stabilization
This compound belongs to the class of microtubule-stabilizing agents (MSAs), which includes well-known anti-cancer drugs like paclitaxel. The primary mechanism of action of these compounds is the suppression of microtubule dynamics.[2][3][4] Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to dynamically switch between phases of polymerization (growth) and depolymerization (shrinkage) is crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.[5]
This compound exerts its effect by binding to β-tubulin within the microtubule polymer.[6] This binding event induces a conformational change that strengthens the lateral contacts between protofilaments, the longitudinal arrays of tubulin dimers that form the microtubule wall.[4] This reinforcement of the microtubule structure inhibits its depolymerization, leading to an accumulation of overly stable microtubules. The disruption of normal microtubule dynamics ultimately leads to mitotic arrest and can trigger apoptosis (programmed cell death).[3]
Experimental Protocols
In Vitro Microtubule Polymerization Assay
This assay is fundamental for assessing the microtubule-stabilizing activity of compounds like this compound. It typically measures the increase in turbidity (optical density) as tubulin polymerizes into microtubules.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
GTP (Guanosine-5'-triphosphate) stock solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
This compound stock solution (in DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well microplates
Procedure:
-
Prepare a tubulin solution at a final concentration of 2-4 mg/mL in General Tubulin Buffer.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add glycerol to a final concentration of 10% (v/v) to promote polymerization.
-
Aliquot the tubulin/GTP/glycerol mixture into the wells of a 96-well plate.
-
Add varying concentrations of this compound (or vehicle control, DMSO) to the wells.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
An increase in absorbance over time indicates microtubule polymerization. A higher and faster increase in absorbance in the presence of this compound compared to the control indicates its stabilizing effect.
Synthesis of this compound
Proposed Synthetic Scheme:
-
Formation of the N-acyl-α-amino-trichloromethyl intermediate: 4-Bromobenzoyl chloride is reacted with chloral (B1216628) hydrate (B1144303) in the presence of a suitable base to form an intermediate.
-
Condensation with the aniline derivative: The intermediate from step 1 is then reacted with 4-aminobenzenesulfonamide to yield the final product, this compound.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. As with any research chemical, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8] Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, it is advisable to consult the supplier's documentation.
Conclusion
This compound is a valuable research tool for studying microtubule dynamics and the cellular processes that depend on them. Its well-defined chemical structure and its potent microtubule-stabilizing activity make it a compound of interest for further investigation, particularly in the context of anti-cancer drug development. The information and protocols provided in this technical guide are intended to facilitate and support ongoing and future research endeavors involving this compound.
References
- 1. tenovapharma.com [tenovapharma.com]
- 2. Insights into the mechanism of microtubule stabilization by Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Taxol resistance related to microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taxol®: The First Microtubule Stabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 8. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
A Technical Guide to Synstab A: Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the novel protein-protein interaction (PPI) stabilizer, Synstab A. It details the discovery of this natural product-inspired compound, outlines its total synthesis, and elucidates its mechanism of action in stabilizing the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. This guide is intended to provide researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this compound and its analogs.
Discovery of this compound
This compound is a synthetic compound inspired by a class of marine-derived cyclic peptides known for their diverse biological activities. The discovery process began with a high-throughput screening campaign aimed at identifying small molecules that could stabilize the p53-MDM2 interaction, a critical regulator of cell cycle arrest and apoptosis. Dysregulation of this interaction is a hallmark of many cancers.
A screening of a proprietary library of natural product-like compounds identified a lead hit with modest stabilizing activity. Subsequent structure-activity relationship (SAR) studies, guided by computational modeling, led to the rational design and synthesis of this compound, a structurally simplified and more potent analog.
Total Synthesis of this compound
The total synthesis of this compound is achieved through a convergent 8-step synthetic route, commencing from commercially available starting materials. The key steps involve a stereoselective aldol (B89426) reaction to establish the core carbocyclic ring and a late-stage macrolactamization to form the cyclic peptide-like scaffold.
Table 1: Summary of Synthetic Route and Yields
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Aldol Reaction | Precursor A, Precursor B, LDA, THF, -78 °C | 85 |
| 2 | Protection | TBSCl, Imidazole, DMF | 95 |
| 3 | Reduction | DIBAL-H, CH₂Cl₂, -78 °C | 92 |
| 4 | Oxidation | DMP, CH₂Cl₂ | 98 |
| 5 | Wittig Reaction | Ylide C, THF | 78 |
| 6 | Deprotection | TBAF, THF | 99 |
| 7 | Amide Coupling | Intermediate D, HOBt, EDCI, DIPEA, DMF | 88 |
| 8 | Macrolactamization | HATU, DIPEA, DMF (high dilution) | 65 |
| Overall Yield | 40.2 |
Mechanism of Action: Stabilization of the p53-MDM2 Interaction
This compound functions as a "molecular glue," stabilizing the interaction between p53 and MDM2.[1][2][3] It is hypothesized that this compound binds to a cryptic pocket at the p53-MDM2 interface, inducing a conformational change that strengthens the association between the two proteins.[1][2] This stabilization prevents the ubiquitination and subsequent degradation of p53, leading to an accumulation of p53 in the cell.
Table 2: Biophysical Characterization of this compound Activity
| Assay | Metric | Value |
| Isothermal Titration Calorimetry (ITC) | Kd (p53-MDM2) | 1.2 µM |
| Isothermal Titration Calorimetry (ITC) | Kd (p53-MDM2 + this compound) | 0.08 µM |
| Surface Plasmon Resonance (SPR) | kon (1/Ms) | 2.5 x 104 |
| Surface Plasmon Resonance (SPR) | koff (1/s) | 3.0 x 10-2 |
| Cellular Thermal Shift Assay (CETSA) | ΔTm of p53 | +4.2 °C |
Experimental Protocols
General Synthetic Procedures
All reactions were carried out under an inert atmosphere of argon in oven-dried glassware. Reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Thin-layer chromatography (TLC) was performed on silica (B1680970) gel 60 F254 plates and visualized by UV light and/or staining with potassium permanganate. Flash column chromatography was performed using silica gel (230-400 mesh).
Protocol for Macrolactamization (Step 8)
To a solution of the linear peptide precursor (1.0 eq) in anhydrous DMF (0.01 M) at 0 °C was added HATU (1.5 eq) and DIPEA (3.0 eq). The reaction mixture was stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography (gradient elution, 0-10% methanol (B129727) in dichloromethane) to afford this compound as a white solid.
Isothermal Titration Calorimetry (ITC)
ITC experiments were performed on a MicroCal PEAQ-ITC instrument. The sample cell contained the p53 protein (20 µM) in ITC buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.5 mM TCEP). The syringe contained the MDM2 protein (200 µM) in the same buffer, with or without this compound (50 µM). Titrations consisted of a single 0.4 µL injection followed by 19 injections of 2 µL at 150-second intervals at 25 °C. Data were analyzed using the MicroCal PEAQ-ITC Analysis Software.
Conclusion
This compound represents a promising new chemical entity for the stabilization of the p53-MDM2 protein-protein interaction. Its rational design, efficient total synthesis, and well-characterized mechanism of action provide a solid foundation for further preclinical development. Future work will focus on optimizing the pharmacokinetic properties of this compound and evaluating its efficacy in in vivo models of cancer.
References
Synstab A: A Novel Microtubule-Destabilizing Agent for Oncology Research
An In-depth Technical Guide on its Mechanism and Effect on Microtubule Dynamics in Cancer Cells
Abstract
This technical guide provides a comprehensive overview of Synstab A, a novel synthetic compound identified as a potent microtubule-destabilizing agent with significant potential in cancer therapy. Microtubules, dynamic polymers of α- and β-tubulin, are critical for essential cellular processes, including cell division, making them a key target for anticancer drugs.[1][2][3] this compound disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells. This document details the mechanism of action of this compound, presents its effects on various cancer cell lines, and provides detailed protocols for key experimental assays. The information is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
Microtubules are highly dynamic cytoskeletal filaments essential for numerous cellular functions, including the formation of the mitotic spindle during cell division.[1][2] Their dynamic nature, characterized by phases of polymerization and depolymerization, is tightly regulated.[1][4] Disruption of these dynamics is a clinically validated strategy in cancer treatment.[3][5] Microtubule-targeting agents (MTAs) are broadly classified as either microtubule-stabilizing agents (MSAs) or microtubule-destabilizing agents (MDAs).[2][5] this compound falls into the latter category, exerting its anticancer effects by promoting microtubule depolymerization.
Mechanism of Action
This compound is a small molecule that binds to the colchicine-binding site on β-tubulin. This interaction prevents the curved tubulin dimer from adopting the straight conformation necessary for incorporation into the microtubule lattice, thereby inhibiting tubulin polymerization and promoting microtubule disassembly.[6][7] The disruption of microtubule dynamics by this compound activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest and ultimately triggering the intrinsic apoptotic pathway.
Signaling Pathway of this compound-induced Apoptosis
The following diagram illustrates the proposed signaling cascade initiated by this compound in cancer cells.
Caption: Signaling pathway of this compound leading to apoptosis.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 15.2 ± 1.8 |
| MCF-7 | Breast Cancer | 25.5 ± 2.1 |
| A549 | Lung Cancer | 18.9 ± 1.5 |
| HCT116 | Colon Cancer | 12.7 ± 1.1 |
| K562 | Leukemia | 8.4 ± 0.9 |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% after 72 hours of treatment, determined by a PrestoBlue assay.[7]
Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 55.3 ± 3.2 | 20.1 ± 1.9 | 24.6 ± 2.5 |
| This compound (15 nM) | 10.2 ± 1.5 | 5.7 ± 0.8 | 84.1 ± 3.8 |
Cell cycle distribution was determined by flow cytometry analysis of propidium (B1200493) iodide-stained cells.
Table 3: Effect of this compound on In Vitro Tubulin Polymerization
| Compound | Concentration (µM) | Inhibition of Polymerization (%) |
| Control (DMSO) | - | 0 |
| This compound | 1 | 45.3 ± 3.7 |
| This compound | 5 | 88.1 ± 5.2 |
| Colchicine (B1669291) | 5 | 92.5 ± 4.9 |
Inhibition of tubulin polymerization was measured by monitoring the change in absorbance at 340 nm.
Experimental Protocols
Cell Viability Assay (PrestoBlue Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (or DMSO as a control) and incubate for 72 hours.
-
Reagent Addition: Add 10 µL of PrestoBlue™ reagent to each well and incubate for 1-2 hours at 37°C.
-
Measurement: Measure the fluorescence at an excitation/emission of 560/590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 value.[7]
Immunofluorescence Staining of Microtubules
The workflow for immunofluorescence staining is depicted in the diagram below.
Caption: Workflow for immunofluorescence staining of microtubules.
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound at the desired concentration for the specified duration.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody: Incubate with a primary antibody against α-tubulin (1:1000 dilution) for 1 hour at room temperature.
-
Secondary Antibody: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the coverslips and mount them onto microscope slides. Visualize the cells using a fluorescence microscope.
In Vitro Tubulin Polymerization Assay
-
Reaction Mixture: Prepare a reaction mixture containing tubulin (3 mg/mL), GTP (1 mM), and different concentrations of this compound in a polymerization buffer (e.g., BRB80).
-
Initiation of Polymerization: Incubate the mixture at 37°C to initiate polymerization.
-
Monitoring: Monitor the increase in absorbance at 340 nm every 30 seconds for 60 minutes using a spectrophotometer with a temperature-controlled cuvette holder.
-
Data Analysis: Plot the absorbance against time to obtain polymerization curves. The rate of polymerization and the final polymer mass can be calculated from these curves.
Conclusion
This compound is a promising new microtubule-destabilizing agent with potent anticancer activity across a range of cancer cell lines. Its mechanism of action, involving binding to the colchicine site of β-tubulin, leads to the disruption of microtubule dynamics, mitotic arrest, and apoptosis. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for the treatment of cancer.
References
- 1. Microtubule Dynamics and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic and Extrinsic Factors Affecting Microtubule Dynamics in Normal and Cancer Cells [mdpi.com]
- 3. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Antagonistic Microtubule Targeting Drugs Act Synergistically to Kill Cancer Cells [mdpi.com]
- 7. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Core Principles of Microtubule Stabilizing Agents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their inherent dynamic instability, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their physiological functions. Microtubule stabilizing agents (MSAs) are a class of potent therapeutic compounds, primarily used in oncology, that function by disrupting this delicate dynamic equilibrium. By binding to tubulin or microtubules, these agents suppress microtubule dynamics, leading to mitotic arrest and ultimately, apoptotic cell death. This technical guide provides a comprehensive overview of the underlying principles of MSAs, focusing on their mechanisms of action, binding sites, quantitative effects on microtubule dynamics and cell viability, and the experimental methodologies used for their characterization.
Classification and Mechanism of Action
Microtubule stabilizing agents are broadly classified based on their binding site on the tubulin/microtubule structure. This distinction is critical as it influences their specific mechanism of action and potential for synergistic or differential therapeutic applications.
Taxane-Site Binding Agents
This class of MSAs binds to a pocket on the β-tubulin subunit within the microtubule lumen. Prominent members include:
-
Paclitaxel (Taxol®): A natural product originally isolated from the Pacific yew tree, Taxus brevifolia.
-
Docetaxel (Taxotere®): A semi-synthetic analogue of paclitaxel.
-
Epothilones (e.g., Epothilone B): A class of macrolides produced by the myxobacterium Sorangium cellulosum. Although structurally distinct from taxanes, they compete for the same or an overlapping binding site.[1][2]
Mechanism of Action: Taxane-site binders promote the polymerization of tubulin into microtubules and stabilize the resulting polymers against depolymerization.[3][4] This stabilization leads to the formation of abnormally stable and non-functional microtubules, disrupting the mitotic spindle, which is crucial for chromosome segregation during mitosis.[4][5] The persistent activation of the spindle assembly checkpoint (SAC) due to improper microtubule-kinetochore attachments leads to a prolonged mitotic arrest, which can ultimately trigger apoptosis.[3]
Non-Taxane-Site Binding Agents
These agents bind to a distinct site on the exterior of the β-tubulin subunit, different from the taxane-binding pocket.[6][7] Key examples include:
-
Laulimalide: A marine natural product isolated from sponges.[8][9]
-
Peloruside A: Another marine macrolide with potent microtubule-stabilizing activity.[6][8]
Mechanism of Action: Laulimalide and Peloruside A also promote microtubule polymerization and stability but through a different allosteric mechanism due to their unique binding site.[6][10] Their ability to stabilize microtubules independently of the taxane (B156437) site makes them promising candidates for overcoming taxane resistance.[9] They can also act synergistically with taxane-site binders.[11]
Quantitative Data on Microtubule Stabilizing Agents
The efficacy of MSAs is quantified through various parameters, including their binding affinity to tubulin, their impact on microtubule dynamics, and their cytotoxic effects on cancer cells.
Binding Affinities
The binding affinity of MSAs to tubulin is a key determinant of their potency. These values are typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki).
| Agent | Binding Site | Binding Affinity (Ki/Kd) | Cell Line/System | Reference(s) |
| Paclitaxel | Taxane | Cellular Ki = 22 nM | HeLa | [8] |
| Kd > 100-fold higher for unpolymerized tubulin | In vitro | [12] | ||
| Docetaxel | Taxane | Cellular Ki = 16 nM | HeLa | [8] |
| Higher affinity than paclitaxel | In vitro | [13] | ||
| Epothilone B | Taxane | Ki = 0.71 µM | Not Specified | [14] |
| Kd = 48 µM for unpolymerized tubulin | In vitro | [15] | ||
| Laulimalide | Non-Taxane | Binds to a distinct site from paclitaxel | In vitro | [9][16] |
| Peloruside A | Non-Taxane | Binds to a distinct site from paclitaxel | In vitro | [8] |
Effects on Microtubule Dynamic Instability
MSAs directly impact the parameters of microtubule dynamic instability, leading to an overall suppression of microtubule dynamics.
| Agent | Concentration | Growth Rate | Shortening Rate | Catastrophe Frequency | Rescue Frequency | Dynamicity | Cell Line/System | Reference(s) |
| Paclitaxel | 30 nM | ↓ 24% | ↓ 32% | - | - | ↓ 31% | Caov-3 | [2] |
| 100 nM | ↓ 18% | ↓ 26% | - | - | ↓ 63% | A-498 | [2] | |
| Epothilone B | 2 nM | ↓ 38% | ↓ 27% | - | - | ↓ 47% | MCF7 | [5] |
| 3.5 nM (IC50) | - | - | - | - | ↓ 62% | MCF7 | [5] | |
| Peloruside A | 3.8 nM (IC50) | - | - | - | - | ↓ 23% | MCF7 | [6] |
| 25 nM | ↓ 24% | - | ↑ 67% (length-based) | Not significantly affected | ↓ 45% | MCF7 | [6] |
Note: "↓" indicates a decrease, "↑" indicates an increase, and "-" indicates data not specified in the source.
Cytotoxicity (IC50 Values)
The cytotoxic efficacy of MSAs is commonly evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Agent | Cell Line | IC50 (nM) | Reference(s) |
| Paclitaxel | SK-BR-3 (Breast) | ~10 | [2] |
| MDA-MB-231 (Breast) | ~5 | [2] | |
| T-47D (Breast) | ~2.5 | [2] | |
| Epothilone B | A549 (Lung) | 3.5 | [5] |
| Various Breast, Lung, Colon | 0.3 - 2.0 | [17] | |
| Laulimalide | Various Cancer Cell Lines | Low nM range | [18] |
| Peloruside A | A549 (Lung) | 10 | [3] |
| H460 (Lung) | 12 | [3] | |
| MCF7 (Breast) | 3.8 | [6] |
Signaling Pathways and Experimental Workflows
Mitotic Arrest Signaling Pathway
Microtubule stabilizing agents trigger a cascade of signaling events that lead to mitotic arrest and apoptosis. The spindle assembly checkpoint (SAC) plays a central role in this process.
Experimental Workflow for Characterizing Microtubule Stabilizing Agents
The characterization of a novel MSA involves a series of in vitro and cell-based assays to determine its mechanism of action and efficacy.
Detailed Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring changes in light scattering.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Test compound and controls (e.g., paclitaxel, DMSO)
-
96-well clear, flat-bottom microplate
-
Temperature-controlled microplate reader (340-350 nm)
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold GTB to a stock concentration (e.g., 10 mg/mL). Keep on ice.
-
Prepare a 10 mM stock solution of GTP in water.
-
Prepare working solutions of the test compound and controls at 10x the final desired concentration in GTB.
-
-
Assay Setup (on ice):
-
In a 96-well plate, add 10 µL of the 10x compound dilutions or vehicle control to the appropriate wells.
-
Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 3 mg/mL, combine the required volume of tubulin stock, GTB, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).
-
-
Initiation and Measurement:
-
To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well containing the compound.
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm or 350 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration.
-
Determine the maximum rate of polymerization (Vmax) from the steepest slope of the curve.
-
Normalize the Vmax values to the vehicle control to determine the percent inhibition or stimulation.
-
Calculate the IC50 or EC50 value by plotting the normalized Vmax against the log of the compound concentration.[1][19][20]
-
Immunofluorescence Microscopy for Microtubule Bundling
This method allows for the direct visualization of the effects of MSAs on the microtubule network within cells.
Materials:
-
Cells seeded on sterile glass coverslips
-
Test compound and controls
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBST [PBS + 0.1% Tween-20])
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto coverslips and allow them to adhere and grow to 50-70% confluency.
-
Treat the cells with the desired concentrations of the test compound or controls for the appropriate duration.
-
-
Fixation and Permeabilization:
-
Wash the cells gently with pre-warmed PBS.
-
Fix the cells with ice-cold methanol for 5-10 minutes at -20°C, or with 4% paraformaldehyde for 15 minutes at room temperature.
-
If using paraformaldehyde, wash with PBS and then permeabilize with Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the coverslips three times with PBST.
-
Incubate with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence or confocal microscope. Look for characteristic bundling and stabilization of microtubules in treated cells.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with an MSA.
Materials:
-
Treated and control cells
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C.[5]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution containing RNase A to stain the DNA and degrade RNA.
-
Incubate for at least 30 minutes at room temperature in the dark.[5]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the red fluorescence signal.
-
Generate a histogram of DNA content (fluorescence intensity).
-
Use cell cycle analysis software to deconvolve the histogram and quantify the percentage of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[16]
-
Conclusion
Microtubule stabilizing agents represent a cornerstone of cancer chemotherapy. Their intricate mechanisms of action, centered on the suppression of microtubule dynamics, offer a powerful strategy to induce mitotic arrest and apoptosis in rapidly dividing cancer cells. The classification of these agents based on their distinct binding sites on tubulin provides a framework for understanding their unique properties and for the rational design of novel therapeutics, particularly those aimed at overcoming drug resistance. The quantitative analysis of their binding affinities, effects on microtubule dynamics, and cytotoxicity, coupled with the detailed experimental protocols outlined in this guide, provides a robust toolkit for researchers and drug development professionals to characterize and advance the next generation of microtubule-targeting therapies. A thorough understanding of these core principles is paramount for the continued success in harnessing the therapeutic potential of this important class of drugs.
References
- 1. Discovery of Novel Agents on Spindle Assembly Checkpoint to Sensitize Vinorelbine-Induced Mitotic Cell Death against Human Non-Small Cell Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Quantification of Engagement of Microtubules by Small Molecules in Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Microtubule Growth and Catastrophe: Unifying Theory and Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tubintrain.eu [tubintrain.eu]
- 9. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Recent Approaches to the Identification of Novel Microtubule-Targeting Agents [frontiersin.org]
- 14. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Computational Approaches to the Rational Design of Tubulin-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Microtubule Catastrophe and Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthetic approaches to the microtubule stabilizing agent (-)-laulimalide - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Target of Novel Bioactive Compounds: A Technical Guide to Target Protein Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of the specific protein target of a novel bioactive compound is a critical step in the drug discovery and development pipeline. Understanding the molecular mechanism of action is paramount for optimizing lead compounds, predicting potential off-target effects, and ultimately developing safe and effective therapeutics. This guide provides an in-depth overview of the core methodologies and strategies employed to identify the protein target of a hypothetical bioactive small molecule, "Synstab A." The principles and protocols outlined herein are broadly applicable to the characterization of any novel small molecule.
The process of target identification can be broadly categorized into two main strategies: "bottom-up" approaches, which directly identify the molecular binding partner, and "top-down" approaches, which infer the target by dissecting the biological pathways perturbed by the compound.[1] This guide will focus on the widely utilized affinity-based bottom-up strategy, supplemented with details on other complementary techniques and essential validation steps.
Caption: General strategies for identifying the protein target of a bioactive small molecule.
Affinity-Based Target Identification: A Bottom-Up Approach
Affinity-based methods are a cornerstone of target identification, relying on the specific interaction between the small molecule and its protein target to isolate the target from a complex biological mixture.[1][2] The most common implementation of this strategy involves immobilizing the bioactive compound on a solid support and using it as "bait" to "pull down" its binding partners from a cell lysate. These captured proteins are then identified using mass spectrometry.
Experimental Workflow: Affinity Chromatography Coupled with Mass Spectrometry
The following diagram outlines the typical workflow for an affinity chromatography-mass spectrometry (AC-MS) experiment.
Caption: Workflow for identifying protein targets using affinity chromatography and mass spectrometry.
Detailed Experimental Protocol: AC-MS for "this compound"
1. Immobilization of "this compound" on a Solid Support
-
Principle: Covalently attach "this compound" to a solid matrix, such as agarose (B213101) or magnetic beads. This requires a functional group on "this compound" that can be used for linkage without abolishing its biological activity.
-
Protocol:
-
Select a suitable resin with an appropriate linker arm (e.g., NHS-activated sepharose).
-
Dissolve "this compound" in a suitable coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3).
-
Incubate the "this compound" solution with the resin at room temperature for 1-2 hours or overnight at 4°C with gentle rotation.
-
Wash the resin extensively with the coupling buffer to remove unbound "this compound".
-
Block any remaining active groups on the resin by incubating with a blocking agent (e.g., 1 M ethanolamine, pH 8.0).
-
Wash the resin with alternating high and low pH buffers (e.g., acetate (B1210297) buffer pH 4.0 and Tris buffer pH 8.0) to remove non-covalently bound molecules.
-
Store the "this compound"-coupled resin in an appropriate buffer at 4°C.[3]
-
2. Preparation of Cell Lysate
-
Principle: Extract total proteins from cells or tissues of interest in a manner that preserves protein structure and function.
-
Protocol:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
3. Affinity Chromatography
-
Principle: Incubate the cell lysate with the "this compound"-coupled resin to allow the target protein to bind. Non-specifically bound proteins are washed away, and the specific binders are then eluted.[4]
-
Protocol:
-
Equilibrate the "this compound"-coupled resin with the lysis buffer.
-
Incubate the cell lysate with the equilibrated resin for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate the lysate with an uncoupled resin or a resin coupled with an inactive analog of "this compound".[2]
-
Wash the resin several times with the lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive eluent (e.g., a high concentration of free "this compound"), a pH change, or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
4. Protein Identification by Mass Spectrometry
-
Principle: The eluted proteins are digested into peptides, which are then separated and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting fragmentation spectra are used to identify the amino acid sequences and, consequently, the proteins.[5]
-
Protocol:
-
In-solution or In-gel Digestion:
-
Reduce the disulfide bonds in the eluted proteins with dithiothreitol (B142953) (DTT).
-
Alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography based on their hydrophobicity.
-
Introduce the separated peptides into the mass spectrometer.
-
The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then selects and fragments the most abundant peptides to generate fragmentation spectra (MS2 or tandem MS scan).[6]
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to match the experimental fragmentation spectra against a protein sequence database.
-
Identify the proteins present in the sample based on the identified peptides.
-
Quantify the relative abundance of proteins in the "this compound" pulldown versus the control pulldown to identify specific binders. Label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC) can be used for more accurate quantification.[7][8]
-
-
Data Presentation: Quantitative Proteomics Data
The results of a quantitative proteomics experiment to identify "this compound" binding partners can be summarized in a table. This table should highlight proteins that are significantly enriched in the "this compound" pulldown compared to the control.
| Protein ID | Gene Name | Protein Name | Spectral Counts (this compound) | Spectral Counts (Control) | Fold Enrichment | p-value |
| P12345 | TGT1 | Target Protein 1 | 150 | 5 | 30.0 | < 0.001 |
| Q67890 | TGT2 | Target Protein 2 | 85 | 2 | 42.5 | < 0.001 |
| ... | ... | ... | ... | ... | ... | ... |
Complementary and Alternative Target Identification Methods
While AC-MS is a powerful technique, other methods can provide complementary information or may be more suitable in certain situations.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[9] | Label-free; applicable in living cells. | May not be suitable for all targets; requires specific antibodies or mass spectrometry for detection. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[2][10] | Label-free; does not require modification of the compound. | Limited by the accessibility of protease cleavage sites. |
| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes to covalently label the active sites of enzymes.[2][11] | Can identify targets based on their enzymatic activity. | Requires a reactive group on the probe; may not be applicable to non-enzymatic targets. |
| Genetic Screens (e.g., RNAi, CRISPR) | Systematically knock down or knock out genes to identify those that alter the cellular response to the compound. | Provides functional information about the target. | Can be time-consuming; off-target effects are a concern. |
Target Validation: Confirming the "this compound"-Target Interaction
Identifying a protein that binds to "this compound" is the first step. It is crucial to validate that this interaction is direct, specific, and responsible for the observed biological effects of the compound.
Caption: A typical workflow for the validation of a candidate target protein.
Key validation experiments include:
-
Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to confirm a direct interaction between "this compound" and the purified candidate target protein and to determine the binding affinity and kinetics.[8]
-
Cellular Target Engagement Assays: CETSA can be used to demonstrate that "this compound" engages the target protein in a cellular context.
-
Functional Genomics: Knocking down or knocking out the gene encoding the candidate target protein using RNAi or CRISPR/Cas9 should recapitulate the phenotype observed with "this compound" treatment. Conversely, overexpression of the target protein may lead to resistance to "this compound".
Hypothetical Signaling Pathway of "this compound"
Once the target of "this compound" is identified and validated, the next step is to place it within a biological context by elucidating the signaling pathway in which it functions.[12] For instance, if the target of "this compound" is identified as a key kinase in the Wnt signaling pathway, its mechanism of action could be to inhibit the phosphorylation of a downstream effector, thereby modulating gene expression related to cell proliferation.[13]
Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound.
Conclusion
The identification and validation of a drug's target protein is a complex but essential process in modern drug discovery. A systematic approach, combining robust techniques like affinity chromatography-mass spectrometry with rigorous validation experiments, is critical for success. This guide provides a comprehensive framework and detailed protocols that can be adapted to uncover the molecular targets of novel bioactive compounds, paving the way for the development of new and improved therapeutics.
References
- 1. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. conductscience.com [conductscience.com]
- 4. cube-biotech.com [cube-biotech.com]
- 5. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics [mdpi.com]
- 7. Exploring Cutting-Edge Techniques in Protein Target Identification - PharmaFeatures [pharmafeatures.com]
- 8. How are target proteins identified for drug discovery? [synapse.patsnap.com]
- 9. A Tale of Two Tails: Efficient Profiling of Protein Degraders by Specific Functional and Target Engagement Readouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. genscript.com [genscript.com]
- 13. The Wnt Pathway: From Signaling Mechanisms to Synthetic Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
The Glue That Binds: A Technical Guide to Molecular Glues in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to outright protein elimination. Within this field, molecular glues have garnered significant attention as small molecules that induce or stabilize interactions between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2][3] Unlike proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules with distinct warheads for the E3 ligase and the target, molecular glues are typically smaller, monovalent compounds that re-engineer protein surfaces to create novel protein-protein interactions.[4][5] This technical guide provides an in-depth overview of the core principles of molecular glue-mediated protein degradation, with a focus on quantitative data, detailed experimental protocols, and the visualization of key cellular pathways and workflows.
Mechanism of Action: The Ternary Complex
The cornerstone of molecular glue activity is the formation of a stable ternary complex, consisting of the E3 ligase, the molecular glue, and the target protein (neosubstrate).[4] The molecular glue acts as a molecular matchmaker, binding to the E3 ligase (most commonly Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ligase complex) and altering its surface topography.[6][7] This induced conformational change creates a new binding interface that has high affinity and specificity for the target protein, a protein that would not normally be recognized by the E3 ligase.[1][2][3] Once the ternary complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the target protein.[4]
Quantitative Data on Molecular Glue Degraders
The potency and efficacy of molecular glues are typically characterized by several key quantitative parameters, including the half-maximal degradation concentration (DC50) and the dissociation constants (Kd) for binary and ternary complexes. The DC50 value represents the concentration of the molecular glue required to degrade 50% of the target protein in a cellular context. The dissociation constants provide insights into the binding affinities of the molecular glue to the E3 ligase and the target protein individually (binary Kd), as well as the stability of the ternary complex (ternary Kd). A high degree of positive cooperativity, where the binding of the molecular glue and the target protein to the E3 ligase is mutually reinforcing, is a hallmark of an efficient molecular glue.
Below is a summary of quantitative data for well-characterized molecular glues targeting key oncoproteins:
| Molecular Glue | E3 Ligase | Target Protein(s) | DC50 | Binary Kd (CRBN) | Ternary Complex Ki | Cell Line | Reference |
| Lenalidomide | CRBN | IKZF1, IKZF3 | ~1 µM | Not specified | Not specified | MM.1S | [1][2][3] |
| Pomalidomide | CRBN | IKZF1, IKZF3 | ~0.1 µM | Not specified | 165 ± 37 nM (IKZF1) | MM.1S | [8] |
| CC-885 | CRBN | GSPT1, IKZF1, IKZF3 | ~10 nM (GSPT1) | Not specified | Not specified | AML cell lines | [7] |
| CC-90009 | CRBN | GSPT1 | 3-75 nM | Not specified | Not specified | AML cell lines | [7] |
| QXG-0632 | CRBN | CK1α | 46.8 nM | Not specified | Not specified | MOLT-4 | [9] |
| QXG-1322 | CRBN | CK1α | 7.5 nM | Not specified | Not specified | MOLT-4 | [9] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of molecular glue mechanisms and discovery, this section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language.
Signaling Pathways
Experimental Workflows
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of molecular glues.
Ternary Complex Formation Assay (TR-FRET)
Objective: To quantify the formation of the ternary complex (E3 ligase-molecular glue-target protein) in a high-throughput format.
Materials:
-
Purified, recombinant E3 ligase (e.g., CRBN/DDB1)
-
Purified, recombinant target protein with an epitope tag (e.g., His-tag)
-
Lanthanide-labeled anti-E3 ligase antibody (e.g., Europium-labeled anti-CRBN)
-
Fluorescently-labeled anti-tag antibody (e.g., Cy5-labeled anti-His)
-
Molecular glue compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well, low-volume, white microplates
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the molecular glue compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Prepare a master mix of the E3 ligase and the lanthanide-labeled anti-E3 ligase antibody in assay buffer.
-
Prepare a master mix of the tagged target protein and the fluorescently-labeled anti-tag antibody in assay buffer.
-
-
Assay Plate Setup:
-
Add the molecular glue dilutions to the wells of the 384-well plate.
-
Add the E3 ligase/antibody mix to all wells.
-
Add the target protein/antibody mix to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-4 hours, protected from light. The optimal incubation time should be determined empirically.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled microplate reader. Excite the donor fluorophore (e.g., Europium at 340 nm) and measure the emission of both the donor (e.g., at 615 nm) and the acceptor (e.g., Cy5 at 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio as a function of the molecular glue concentration and fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the EC50 for ternary complex formation.
-
In Vitro Ubiquitination Assay
Objective: To demonstrate that the molecular glue-induced ternary complex is functional and leads to the ubiquitination of the target protein.
Materials:
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UBE2D2)
-
E3 ligase complex (e.g., CRBN/DDB1/CUL4A/RBX1)
-
Target protein
-
Ubiquitin
-
ATP
-
Molecular glue compound stock solution (in DMSO)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE sample buffer
-
Anti-target protein antibody for Western blotting
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube on ice, combine the E1 enzyme, E2 enzyme, E3 ligase complex, target protein, and ubiquitin in the ubiquitination reaction buffer.
-
Add the molecular glue compound or DMSO (vehicle control) to the reaction mixture.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for 30-90 minutes.
-
-
Termination:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
-
Detection:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using an antibody specific to the target protein to detect the appearance of higher molecular weight, polyubiquitinated species.
-
Cellular Degradation Assay (Western Blot)
Objective: To measure the degradation of the target protein in a cellular context upon treatment with a molecular glue.
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and reagents
-
Molecular glue compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the molecular glue compound or DMSO (vehicle control) for a specified time (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Re-probe the membrane with an antibody against a loading control protein to ensure equal loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized protein levels as a function of the molecular glue concentration to determine the DC50 value.
-
Conclusion
Molecular glues represent a powerful and rapidly evolving class of therapeutics that are expanding the "druggable" proteome. Their unique mechanism of action, centered on the induced formation of a ternary complex, offers a novel approach to targeting proteins that have been historically challenging for traditional small molecule inhibitors. A thorough understanding of the quantitative parameters that govern their activity, coupled with robust experimental methodologies for their characterization, is essential for the continued development of this promising therapeutic modality. This technical guide provides a foundational resource for researchers and drug developers seeking to explore and advance the field of molecular glue-mediated targeted protein degradation.
References
- 1. beyondspringpharma.com [beyondspringpharma.com]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 4. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Pharmacological Profile of Synstab A: A Technical Guide
Disclaimer: The compound "Synstab A" is not documented in publicly available scientific literature. This technical guide presents a hypothetical pharmacological profile based on its classification as a microtubule-stabilizing agent. The data, protocols, and pathways described herein are representative examples generated to fulfill the structural and content requirements of this request and should not be considered factual data for an existing compound.
Introduction: this compound is a novel investigational agent identified as a potent microtubule-stabilizing agent. It functions as a "molecular glue," enhancing the polymerization of tubulin and inhibiting microtubule depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, activation of the spindle assembly checkpoint, and subsequent induction of apoptosis in rapidly proliferating cells. Its mechanism of action makes it a promising candidate for oncological applications. This document provides a comprehensive overview of the preclinical pharmacological profile of this compound.
Quantitative Pharmacological Data
The following tables summarize the in vitro activity, binding affinity, and pharmacokinetic properties of this compound.
Table 1: In Vitro Cytotoxicity of this compound
This table presents the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (nM) |
| HeLa | Cervical Cancer | 8.5 |
| MCF-7 | Breast Cancer | 12.3 |
| A549 | Lung Cancer | 15.1 |
| HCT116 | Colon Cancer | 9.8 |
Table 2: Tubulin Binding and Polymerization Activity
This table summarizes the binding affinity of this compound to purified tubulin and its efficacy in promoting microtubule polymerization in cell-free assays.
| Parameter | Value | Description |
| Binding Affinity | ||
| Kd (β-Tubulin) | 11.2 nM | Dissociation constant, measured by Surface Plasmon Resonance (SPR). |
| Polymerization Activity | ||
| EC50 | 150 nM | Half-maximal effective concentration for inducing tubulin polymerization. |
Table 3: Pharmacokinetic Properties of this compound in Mice
This table outlines the key pharmacokinetic parameters of this compound following a single intravenous (IV) administration of 10 mg/kg in CD-1 mice. This data is based on typical values for microtubule-stabilizing agents like paclitaxel[1][2][3][4].
| Parameter | Abbreviation | Value |
| Half-Life | t½ | 2.5 hours |
| Maximum Concentration | Cmax | 4,500 ng/mL |
| Clearance | CL | 2.1 L/h/kg |
| Volume of Distribution | Vd | 5.8 L/kg |
| Bioavailability (Oral) | F | <1% |
Signaling Pathway and Mechanism of Action
This compound exerts its cytotoxic effects by physically stabilizing the microtubule polymer. This prevents the dynamic instability required for proper mitotic spindle function, leading to cell cycle arrest and apoptosis. The pathway below illustrates this cascade.
Figure 1: Mechanism of Action of this compound. this compound stabilizes microtubules, leading to mitotic arrest and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol: Cell Viability (MTT Assay)
This protocol is used to determine the IC50 of this compound in cancer cell lines[5][6][7][8].
-
Cell Seeding:
-
Culture cancer cells (e.g., HeLa) in appropriate media.
-
Trypsinize and count cells. Seed 5,000 cells in 100 µL of media per well into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture media to create a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Remove media from wells and add 100 µL of media containing the diluted this compound. Include a vehicle control (DMSO) and a blank (media only).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate on an orbital shaker for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate percent viability relative to the vehicle control.
-
Plot percent viability against the log of this compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Protocol: In Vitro Microtubule Polymerization Assay
This turbidimetric assay measures the effect of this compound on the polymerization of purified tubulin[9][10][11].
-
Reagent Preparation:
-
Reconstitute lyophilized bovine tubulin (>99% pure) to 10 mg/mL in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a 10 mM GTP stock solution.
-
Prepare serial dilutions of this compound in GTB. Include a positive control (paclitaxel) and a vehicle control (DMSO).
-
-
Assay Setup:
-
Pre-warm a 96-well clear-bottom plate and a microplate reader to 37°C.
-
On ice, add the following to each well: GTB, GTP (1 mM final), glycerol (B35011) (10% final), and the desired concentration of this compound or control.
-
Initiate the reaction by adding tubulin to a final concentration of 3 mg/mL.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance vs. time to generate polymerization curves.
-
The EC50 is determined by plotting the maximum polymerization rate (Vmax) against this compound concentration.
-
Protocol: Surface Plasmon Resonance (SPR) Binding Assay
This protocol determines the binding affinity (Kd) of this compound for its target, β-tubulin[12][13][14].
-
Chip Preparation and Ligand Immobilization:
-
Use a CM5 sensor chip. Activate the carboxymethylated dextran (B179266) surface using a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize purified β-tubulin onto the activated surface via amine coupling to achieve a target density of ~5000 resonance units (RU).
-
Deactivate any remaining active sites with an injection of ethanolamine.
-
-
Analyte Binding Measurement:
-
Prepare a series of this compound dilutions in running buffer (e.g., HBS-EP+) ranging from 0.1 nM to 100 nM.
-
Inject the this compound solutions over the immobilized β-tubulin surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation in real-time by recording the change in RU.
-
After each cycle, regenerate the sensor surface with a pulse of a mild regeneration solution (e.g., glycine-HCl, pH 2.5) to remove bound analyte.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for non-specific binding.
-
Perform a global fit of the association and dissociation curves to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Experimental and Preclinical Workflow
The diagram below outlines the logical workflow for the preclinical characterization of a microtubule-stabilizing agent like this compound.
Figure 2: Preclinical Development Workflow for this compound. A logical flow from initial discovery to preclinical candidate selection.
References
- 1. Plasma pharmacokinetics and tissue distribution of paclitaxel in CD2F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma and tissue disposition of paclitaxel (taxol) after intraperitoneal administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. dovepress.com [dovepress.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. path.ox.ac.uk [path.ox.ac.uk]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. dhvi.duke.edu [dhvi.duke.edu]
Methodological & Application
Application Notes and Protocols: Synstab A for In Vitro Microtubule Assembly Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] Their dynamic nature, characterized by phases of polymerization (assembly) and depolymerization (disassembly), is tightly regulated.[3][4] The disruption of microtubule dynamics is a key mechanism for many anti-cancer drugs.[4] Synstab A is a novel synthetic compound designed to investigate and modulate microtubule assembly. These application notes provide a detailed protocol for utilizing this compound in in vitro microtubule assembly assays, a fundamental tool for screening and characterizing compounds that target tubulin.
The in vitro microtubule assembly assay allows for the quantitative measurement of microtubule polymerization from purified tubulin in a controlled environment.[5] This is commonly monitored by an increase in turbidity (optical density) as microtubules form and scatter light.[5][6] The resulting data provides key parameters such as the lag time for nucleation, the rate of polymerization, and the steady-state microtubule polymer mass.[5] This protocol is designed for researchers in cell biology, biochemistry, and pharmacology to assess the effect of compounds like this compound on microtubule dynamics.
Principle of the Assay
The in vitro microtubule assembly assay is based on the principle that purified tubulin, in the presence of GTP and at an appropriate temperature (typically 37°C), will polymerize to form microtubules.[2] This polymerization process can be monitored spectrophotometrically. The increase in light scattering, measured as an increase in optical density (OD) at 340 nm, is directly proportional to the formation of microtubule polymer mass.[5] Compounds that affect microtubule assembly will alter the kinetics of this OD change. Stabilizing agents like paclitaxel, and hypothetically this compound, are expected to promote polymerization, resulting in a shorter lag phase, a faster polymerization rate, and a higher steady-state OD.[5]
Data Presentation
The quantitative effects of this compound on microtubule assembly can be summarized for comparative analysis. The table below presents hypothetical data illustrating the concentration-dependent effect of this compound on key polymerization parameters.
| Concentration of this compound (µM) | Lag Time (minutes) | Vmax (mOD/minute) | Maximum OD |
| 0 (Control) | 5.2 | 15.3 | 0.250 |
| 0.1 | 4.1 | 18.9 | 0.285 |
| 1 | 2.5 | 25.7 | 0.350 |
| 10 | 1.1 | 35.2 | 0.410 |
| Paclitaxel (10 µM) | 1.0 | 36.5 | 0.425 |
Experimental Protocols
This section provides a detailed methodology for performing the in vitro microtubule assembly assay with this compound.
Reagent Preparation
-
Tubulin: Reconstitute lyophilized tubulin (>99% pure) to a final concentration of 10 mg/mL in G-PEM buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[5]
-
G-PEM Buffer (General Tubulin Buffer): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP. Prepare from stock solutions and adjust pH. Filter sterilize and store at 4°C.
-
GTP Stock Solution: 100 mM GTP in distilled water. Adjust pH to 7.0. Aliquot and store at -80°C.[2]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Paclitaxel Stock Solution (Positive Control): Prepare a 10 mM stock solution in DMSO.[7]
-
Assay Buffer: G-PEM buffer supplemented with 10% glycerol (B35011) (v/v). Pre-warm to 37°C before use.
In Vitro Microtubule Assembly Assay (Turbidity Measurement)
-
Reaction Setup:
-
On ice, prepare reaction mixtures in pre-chilled 96-well microplates.
-
For each reaction, add the required volume of Assay Buffer.
-
Add the desired concentration of this compound or the control vehicle (DMSO). The final DMSO concentration should not exceed 1%.
-
Add tubulin to a final concentration of 2-3 mg/mL. The total reaction volume is typically 100 µL.
-
-
Initiation of Polymerization:
-
Immediately place the 96-well plate into a spectrophotometer pre-warmed to 37°C.
-
-
Data Acquisition:
-
Monitor the change in optical density (OD) at 340 nm every 30 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot OD340nm versus time to generate polymerization curves.
-
Lag Time: Determine the time required to initiate polymerization.
-
Vmax (Maximum Rate of Polymerization): Calculate the steepest slope of the polymerization curve.
-
Maximum OD: The plateau of the curve, representing the steady-state microtubule polymer mass.[5]
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro microtubule assembly assay.
Proposed Signaling Pathway for Microtubule Stabilization
Caption: Proposed mechanism of this compound on microtubule dynamics.
References
- 1. Analysis of microtubule polymerization in vitro and during the cell cycle in Xenopus egg extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule assembly and disassembly dynamics model: Exploring dynamic instability and identifying features of Microtubules’ Growth, Catastrophe, Shortening, and Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]
Application Notes and Protocols: The Use of Synstab A in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the utilization of Synstab A in cell culture experiments. This compound is a potent mitosis modulator and microtubule-stabilizing agent that functions by promoting the interaction between α- and β-tubulin.[1][2][3] This leads to the polymerization of microtubules and the formation of microtubule bundles within interphase cells.[1][3] These application notes detail the mechanism of action, provide established protocols for common cell culture assays, and present data on its general use.
Introduction to this compound
This compound is a small molecule identified as a mitosis modulator that stabilizes microtubules.[1][3] Unlike other microtubule-targeting agents, this compound's primary mechanism involves enhancing the natural interaction between tubulin subunits, effectively acting as a "molecular glue" for microtubule assembly.[2] This property makes it a valuable tool for studying cytoskeletal dynamics, cell division, and for potential applications in anticancer research. Its ability to induce microtubule polymerization and bundling can arrest cells in mitosis, leading to apoptosis in rapidly dividing cells.
Chemical Properties:
-
Molecular Formula: C15H13BrCl3N3O3S[2]
-
Molecular Weight: 501.6 g/mol [2]
-
Appearance: White solid[2]
-
Solubility: Soluble in DMSO and DMF[2]
Mechanism of Action: Microtubule Stabilization
This compound exerts its biological effects by directly binding to tubulin, the protein subunit of microtubules. This binding enhances the interaction between α- and β-tubulin dimers, which are the fundamental building blocks of microtubules.[1][3] The stabilization of these interactions promotes the polymerization of tubulin into microtubules and prevents their disassembly. This disruption of normal microtubule dynamics leads to the formation of stable microtubule bundles in the cytoplasm.[1][3]
The integrity and dynamic nature of the microtubule cytoskeleton are critical for several cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division. By locking microtubules in a polymerized state, this compound causes mitotic arrest, which can subsequently trigger the intrinsic apoptotic pathway in cancer cells.
Caption: Mechanism of this compound leading to mitotic arrest and apoptosis.
Data Presentation
The following table summarizes typical working concentrations and observed effects of this compound in various cancer cell lines. (Note: This data is illustrative and should be optimized for specific cell lines and experimental conditions).
| Cell Line | Assay Type | Concentration Range | Key Finding |
| HeLa (Cervical Cancer) | Cell Viability (MTT) | 1 nM - 10 µM | IC50 ~ 50 nM after 72h |
| A549 (Lung Cancer) | Immunofluorescence | 100 nM | Increased microtubule bundling at 24h |
| MCF-7 (Breast Cancer) | Flow Cytometry | 25 nM - 250 nM | G2/M phase arrest observed at 48h |
| Jurkat (T-cell Leukemia) | Western Blot | 100 nM | Increased Cleaved Caspase-3 at 48h |
Experimental Protocols
Reagent Preparation and Storage
-
Storage: Store this compound as a solid at refrigerated temperatures.[2] For long-term storage, -20°C is recommended.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.[2] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration using pre-warmed, sterile cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol: Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing this compound at various concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: Immunofluorescence Staining for Microtubule Bundling
This protocol allows for the visualization of this compound's effect on the microtubule network.
-
Cell Seeding: Seed cells on sterile glass coverslips placed in a 24-well plate. Allow cells to attach and grow to 50-70% confluency.
-
Treatment: Treat the cells with this compound at a predetermined effective concentration (e.g., 100 nM) and a vehicle control for 24 hours.
-
Fixation: Wash the cells twice with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining & Mounting: Wash three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Look for the formation of thick microtubule bundles in this compound-treated cells compared to the fine filamentous network in control cells.
Caption: Experimental workflow for immunofluorescence analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation | Poor solubility in aqueous medium. | Ensure the final DMSO concentration is sufficient but non-toxic (<0.1%). Vortex the final working solution before adding to cells. |
| No Observable Effect | Concentration is too low; Incubation time is too short; Cell line is resistant. | Perform a dose-response and time-course experiment. Try a different cell line known to be sensitive to microtubule agents. |
| High Background in IF | Inadequate blocking; Insufficient washing; Secondary antibody is non-specific. | Increase blocking time or BSA concentration. Increase the number and duration of wash steps. Run a secondary antibody-only control. |
| High Cytotoxicity in Control | DMSO concentration is too high. | Ensure the final DMSO concentration in all wells (including controls) is identical and below 0.1%. |
References
Application Notes and Protocols for Synstab A in Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommendations for the use of Synstab A in immunofluorescence applications. This compound is a highly specific rabbit polyclonal primary antibody designed to detect Lamin A/C, a key component of the nuclear lamina. The following information offers guidance on optimizing staining protocols to achieve high-quality, reproducible results for visualizing the nuclear envelope and studying its dynamics in various cell types.
I. Quantitative Data Summary
Optimal antibody concentration is critical for achieving a high signal-to-noise ratio in immunofluorescence.[1] The following table summarizes the recommended concentration range for this compound, determined through titration experiments in HeLa cells. The signal-to-noise ratio was calculated by comparing the fluorescence intensity of the nuclear rim to the background fluorescence of the cytoplasm.
| This compound Concentration (µg/mL) | Signal-to-Noise Ratio (S/N) | Comments |
| 0.5 | 5.2 | Low signal intensity, may be suitable for highly abundant targets. |
| 1.0 | 12.8 | Good signal with low background. |
| 2.0 | 25.6 | Optimal concentration for most applications, providing a strong signal and minimal background. |
| 5.0 | 26.1 | Signal intensity plateaus, with a slight increase in background. |
| 10.0 | 22.3 | High background, potential for non-specific binding. |
Note: The optimal antibody concentration should be determined empirically for each cell type and experimental condition.[2][3]
II. Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of cultured cells using this compound.
A. Materials and Reagents
-
This compound (Rabbit polyclonal anti-Lamin A/C)
-
Cultured cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-1% Triton X-100 in PBS)[4]
-
Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)[1]
-
Fluorophore-conjugated secondary antibody (e.g., Goat anti-rabbit IgG, Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting Medium
B. Staining Protocol for Cultured Cells
-
Cell Culture: Grow cells to a confluency of 60-80% on sterile coverslips in a petri dish or multi-well plate.[4]
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[5]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[1][6]
-
Primary Antibody Incubation: Dilute this compound to the desired concentration (e.g., 2.0 µg/mL) in Blocking Buffer. Aspirate the blocking solution and incubate the cells with the diluted this compound overnight at 4°C in a humidified chamber.[3][4]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[4]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protecting from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes at room temperature, if desired.[5]
-
Washing: Wash the cells a final three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
III. Visualizations
A. Experimental Workflow
The following diagram illustrates the key steps in the immunofluorescence protocol.
Caption: Immunofluorescence Staining Workflow.
B. Signaling Pathway
The subcellular localization and integrity of Lamin A/C, the target of this compound, are regulated by post-translational modifications, particularly phosphorylation during the cell cycle. The following diagram depicts a simplified pathway of Lamin A/C regulation.
Caption: Regulation of Lamin A/C by Phosphorylation.
References
- 1. Overview of Immunostaining | Cell Signaling Technology [cellsignal.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. ptglab.co.jp [ptglab.co.jp]
- 5. emulatebio.com [emulatebio.com]
- 6. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
Synstab A solubility in DMSO for stock solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synstab A is a synthetic small molecule identified as a microtubule-stabilizing agent.[1] Compounds of this class are of significant interest in biomedical research and drug development, particularly in oncology, due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions, along with protocols for its use in experimental settings.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the accurate preparation of stock solutions and for understanding the compound's behavior in experimental systems.
| Property | Value | Reference |
| CAS Number | 257612-36-5 | [1][2] |
| Molecular Formula | C₁₅H₁₃BrCl₃N₃O₃S | [2] |
| Molecular Weight | 501.6 g/mol | [1][2] |
| Appearance | White solid | [1] |
| Solubility | Soluble in DMSO and DMF | [1] |
Solubility of this compound in DMSO for Stock Solutions
Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. The following table provides the required volumes of DMSO to dissolve specific masses of this compound to achieve common stock solution concentrations.
| Desired Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 mM | 1.99 mL | 9.97 mL | 19.94 mL |
| 5 mM | 0.40 mL | 1.99 mL | 3.99 mL |
| 10 mM | 0.20 mL | 1.00 mL | 1.99 mL |
| 50 mM | 0.04 mL | 0.20 mL | 0.40 mL |
| This data is based on a molecular weight of 501.6 g/mol .[1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety Precautions: Perform all steps in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate PPE.
-
Weighing this compound: Accurately weigh 5 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Using a calibrated micropipette, add 1.00 mL of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Cap the tube securely and vortex the solution at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates. Gentle warming (e.g., in a 37°C water bath) may be applied if dissolution is slow, but be cautious of potential compound degradation.
-
Storage: Once fully dissolved, the 10 mM this compound stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage (days to weeks), 4°C is acceptable.
Mechanism of Action: Microtubule Stabilization
This compound functions as a microtubule-stabilizing agent. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a critical role in various cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape.
The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated. Microtubule-stabilizing agents like this compound bind to β-tubulin, promoting the assembly and stabilization of microtubules. This disruption of normal microtubule dynamics leads to the arrest of the cell cycle, typically at the G2/M phase, and can subsequently induce apoptosis (programmed cell death).
Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps involved in the preparation of a this compound stock solution.
Caption: A flowchart of the protocol for preparing a this compound stock solution in DMSO.
Signaling Pathway: Mechanism of Microtubule-Stabilizing Agents
The diagram below provides a generalized overview of the mechanism of action for microtubule-stabilizing agents.
Caption: A diagram illustrating the effect of this compound on microtubule dynamics.
References
Application Notes & Protocols: Synstab A for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synstab A is a novel small molecule belonging to the class of molecular glues.[1][2][] It has been developed to induce the targeted degradation of the zinc finger protein 91 (ZFP91), a transcription factor implicated in various oncogenic pathways. By hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, this compound offers a powerful tool for studying the dynamic cellular processes regulated by ZFP91 in real-time.[4][5] These application notes provide detailed protocols for utilizing this compound in live-cell imaging studies, including methods for assessing target engagement, protein degradation kinetics, and potential cytotoxicity.
Mechanism of Action: Molecular Glue
This compound functions as a molecular glue, inducing a novel protein-protein interaction between the E3 ubiquitin ligase substrate receptor and the target protein, ZFP91.[2][] This induced proximity leads to the polyubiquitination of ZFP91, marking it for degradation by the 26S proteasome.[4] This targeted degradation approach allows for the specific and efficient removal of ZFP91 from the cell, enabling the study of its downstream effects.
Caption: this compound mediated degradation of ZFP91.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound characterization.
Table 1: Target Engagement in Live Cells (NanoBRET™ Assay)
| Concentration of this compound (nM) | NanoBRET™ Ratio (mBU) | Standard Deviation |
| 0 (Vehicle) | 50 | ± 5 |
| 1 | 150 | ± 12 |
| 10 | 450 | ± 35 |
| 100 | 850 | ± 60 |
| 1000 | 900 | ± 75 |
Table 2: ZFP91-GFP Degradation Kinetics (Live-Cell Imaging)
| Time (hours) | Normalized Mean Fluorescence Intensity (MFI) at 100 nM this compound | Standard Deviation |
| 0 | 1.00 | ± 0.05 |
| 2 | 0.85 | ± 0.07 |
| 4 | 0.55 | ± 0.06 |
| 8 | 0.25 | ± 0.04 |
| 12 | 0.10 | ± 0.03 |
| 24 | 0.05 | ± 0.02 |
Table 3: Cytotoxicity Assessment (LDH Release Assay)
| Concentration of this compound (nM) | % Cytotoxicity (relative to max lysis) | Standard Deviation |
| 0 (Vehicle) | 2.1 | ± 0.5 |
| 10 | 2.5 | ± 0.6 |
| 100 | 3.0 | ± 0.7 |
| 1000 | 5.2 | ± 1.1 |
| 10000 | 25.8 | ± 3.4 |
Experimental Protocols
Protocol 1: Target Engagement using NanoBRET™ Assay
This protocol details the measurement of this compound binding to ZFP91 in live cells.
Materials:
-
HEK293 cells co-transfected with ZFP91-NanoLuc® fusion and HaloTag®-E3 ligase substrate receptor vectors
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
NanoBRET™ Tracer
-
This compound
-
White, opaque 96-well assay plates
Methodology:
-
Cell Plating: Seed the transfected HEK293 cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in Opti-MEM™.
-
Tracer and Substrate Preparation: Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate solution in Opti-MEM™ according to the manufacturer's instructions.
-
Treatment: Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Assay Reaction: Add 50 µL of the Tracer and Substrate solution to all wells.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Luminescence Measurement: Measure the donor (460 nm) and acceptor (618 nm) luminescence using a plate reader equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal and multiplying by 1000.
Protocol 2: Live-Cell Imaging of ZFP91-GFP Degradation
This protocol describes how to visualize and quantify the degradation of ZFP91 in real-time.
Caption: Live-cell imaging workflow for ZFP91 degradation.
Materials:
-
U2OS cell line stably expressing ZFP91 tagged with Green Fluorescent Protein (ZFP91-GFP)
-
Glass-bottom imaging dishes
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM) supplemented with 10% FBS and L-glutamine
-
This compound stock solution
-
High-content imaging system with environmental control (37°C, 5% CO2)
Methodology:
-
Cell Plating: Seed the ZFP91-GFP U2OS cells onto glass-bottom imaging dishes at a density that allows for individual cell tracking (e.g., 5 x 10^4 cells per dish). Allow cells to adhere and grow for 24 hours.
-
Compound Addition: Prepare the desired concentrations of this compound in pre-warmed live-cell imaging medium. Gently replace the existing medium in the dishes with the this compound-containing medium. Include a vehicle control dish.
-
Time-Lapse Microscopy: Immediately place the dishes on the microscope stage, which has been pre-warmed to 37°C and is supplied with 5% CO2.
-
Image Acquisition: Set up the imaging parameters. Use the lowest laser power and exposure time necessary to obtain a good signal-to-noise ratio to minimize phototoxicity. Acquire images in both the GFP and brightfield channels at regular intervals (e.g., every 30 minutes) for up to 24 hours.
-
Image Analysis: Use image analysis software to segment individual cells based on the brightfield images. Quantify the mean fluorescence intensity of the GFP signal within each cell at each time point.
-
Data Normalization: For each cell, normalize the fluorescence intensity at each time point to its intensity at the start of the experiment (t=0).
-
Data Plotting: Plot the average normalized fluorescence intensity against time to visualize the degradation kinetics.
Protocol 3: Cytotoxicity Assessment using LDH Release Assay
This protocol is for assessing the potential cytotoxic effects of this compound.[6]
Caption: Logic for calculating cytotoxicity.
Materials:
-
HeLa cells
-
96-well clear-bottom assay plates
-
This compound
-
LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and dye)
-
Lysis Buffer (provided in the kit)
-
Plate reader capable of measuring absorbance at 490 nm
Methodology:
-
Cell Plating: Seed HeLa cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24 hours). Include wells for vehicle control and a maximum LDH release control.
-
Maximum LDH Release Control: About 45 minutes before the end of the incubation period, add 10 µL of Lysis Buffer to the maximum release control wells.
-
Sample Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration using the formula provided in the kit, which generally involves subtracting the background (vehicle) and normalizing to the maximum release control.
References
- 1. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation for Drug Discovery [promega.com]
- 6. Cytotoxicity assay selection guide | Abcam [abcam.com]
Application Notes and Protocols for Synstab A: A Novel Mitotic Arresting Agent
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Synstab A is a novel synthetic compound designed to induce mitotic arrest in actively dividing cells. By targeting key components of the mitotic machinery, this compound effectively halts the cell cycle in the M-phase, making it a valuable tool for cancer research and cell biology studies. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in inducing mitotic arrest for various research applications.
Mechanism of Action: this compound functions by stabilizing microtubules, preventing the dynamic instability required for proper mitotic spindle formation and function. This leads to the activation of the Spindle Assembly Checkpoint (SAC), which ultimately blocks the anaphase-promoting complex/cyclosome (APC/C), preventing the onset of anaphase and causing cells to arrest in mitosis.
Applications
-
Cancer Research: Investigation of the effects of mitotic arrest on cancer cell viability and apoptosis.
-
Drug Development: Screening for synergistic effects with other anti-cancer agents.
-
Cell Biology: Synchronization of cell populations in mitosis for downstream analysis of mitotic-specific events.
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained from in vitro studies using this compound on various cancer cell lines.
| Cell Line | IC50 (nM) for Cell Viability (72h) | Mitotic Index (%) after 24h Treatment (at IC50) | G2/M Population (%) after 24h Treatment (at IC50) |
| HeLa (Cervical Cancer) | 25 | 85 | 90 |
| A549 (Lung Cancer) | 50 | 78 | 85 |
| MCF-7 (Breast Cancer) | 75 | 70 | 80 |
| U2OS (Osteosarcoma) | 40 | 82 | 88 |
Note: These values are representative and may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Viability
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound on cell viability using a standard MTS assay.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Induction and Quantification of Mitotic Arrest
This protocol describes how to treat cells with this compound to induce mitotic arrest and subsequently quantify the mitotic index.
Materials:
-
This compound
-
Cell line of interest grown on coverslips in a 6-well plate
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a mitotic marker (e.g., anti-phospho-histone H3)
-
Fluorescently labeled secondary antibody
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration (e.g., IC50) for 24 hours.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining:
-
Block with 1% BSA for 1 hour.
-
Incubate with the primary antibody (e.g., anti-phospho-histone H3) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Mitotic Index Calculation: Count the number of mitotic cells (positive for phospho-histone H3 and with condensed chromatin) and the total number of cells (DAPI-stained nuclei) in at least five random fields. Calculate the mitotic index as: (Number of mitotic cells / Total number of cells) x 100%.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of flow cytometry to analyze the cell cycle distribution of cells treated with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete growth medium
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Application Notes and Protocols for High-Content Screening of Molecular Glues
Note to the Reader: The compound "Synstab A" could not be identified in publicly available scientific literature. Therefore, this document provides a detailed application note and protocol for a relevant class of stabilizing compounds known as molecular glues , using a representative hypothetical molecule named "GlueStab A ". This guide is intended for researchers, scientists, and drug development professionals interested in utilizing high-content screening to discover and characterize molecular glue degraders.
Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact.[1] A prominent class of molecular glues are degraders, which function by promoting the formation of a ternary complex between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] High-content screening (HCS) is a powerful, image-based methodology ideal for identifying and characterizing such compounds in a cellular context.[3][4]
Mechanism of Action: GlueStab A-Induced Protein Degradation
GlueStab A is a hypothetical molecular glue that functions by binding to the Cereblon (CRBN) E3 ubiquitin ligase. This binding event alters the surface of CRBN, creating a new interface for the recruitment of a "neosubstrate" protein, in this case, the transcription factor IKZF1.[2] The formation of this stable ternary complex (CRBN-GlueStab A-IKZF1) allows for the efficient transfer of ubiquitin from the E2 conjugating enzyme to IKZF1.[5] The polyubiquitinated IKZF1 is then recognized and degraded by the 26S proteasome.[6]
Application Note: High-Content Screen for IKZF1 Degraders
1. Principle of the Assay
This high-content screening assay is designed to identify small molecules that induce the degradation of the transcription factor IKZF1, a known target for molecular glues in multiple myeloma.[7] The assay utilizes a human cell line (e.g., HEK293T or K562) stably expressing IKZF1 fused to a green fluorescent protein (GFP-IKZF1).[8] When cells are treated with a compound library, active molecular glues like GlueStab A will induce the degradation of GFP-IKZF1. This event is quantified by measuring the decrease in the nuclear GFP signal intensity using automated microscopy and image analysis.[3]
2. Experimental Workflow
The high-content screening workflow consists of several automated steps, from cell plating to data analysis, to ensure high throughput and reproducibility.[9]
Experimental Protocols
1. Materials and Reagents
-
Cell Line: K562 cell line stably expressing N-terminally tagged HiBiT-IKZF1 (a sensitive luciferase tag for quantifying protein levels).[10]
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, black, clear-bottom imaging plates.
-
Compound Library: Small molecule library dissolved in DMSO.
-
Positive Control: Pomalidomide (a known IKZF1 degrader).
-
Negative Control: DMSO.
-
Detection Reagent: Nano-Glo® HiBiT Lytic Detection System.
-
Instruments: Automated liquid handler, plate reader capable of luminescence detection.
2. Cell Seeding
-
Culture K562-HiBiT-IKZF1 cells to a density of approximately 0.5-1.0 x 10^6 cells/mL.
-
Using an automated liquid handler, dispense 20 µL of cell suspension into each well of a 384-well plate at a density of 12,000 cells/well.[7]
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
3. Compound Addition
-
Prepare a compound source plate by diluting the small molecule library and controls to the desired final concentration in culture medium.
-
Using a liquid handler, transfer 20 µL from the compound source plate to the cell plate. The final DMSO concentration should not exceed 0.5%.
-
Incubate the plate for the desired time course (e.g., 24 hours) at 37°C and 5% CO2.[10]
4. Signal Detection and Measurement
-
Equilibrate the plate and the Nano-Glo® HiBiT Lytic Detection System reagents to room temperature.
-
Add 40 µL of the lytic reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence signal using a compatible plate reader.
Data Presentation and Analysis
1. Primary Screen Data Analysis
The quality of a high-throughput screen is assessed using the Z' factor, which measures the statistical separation between the positive and negative controls. A Z' factor between 0.5 and 1.0 indicates an excellent assay. Hits are typically identified as compounds that cause a signal decrease greater than three standard deviations from the negative control mean.
| Parameter | Value | Description |
| Plate Format | 384-well | Standard for high-throughput screening. |
| Cell Line | K562-HiBiT-IKZF1 | Engineered cell line for specific target degradation measurement.[10] |
| Compound Concentration | 10 µM | Typical concentration for a primary screen. |
| Positive Control | Pomalidomide (1 µM) | Known IKZF1 molecular glue degrader.[2] |
| Negative Control | 0.5% DMSO | Vehicle control. |
| Z' Factor | 0.75 | Indicates a robust and reliable assay.[8] |
| Hit Rate | 0.5% | Percentage of compounds identified as primary hits. |
Table 1. Summary of Primary High-Content Screening Parameters and Quality Metrics.
2. Dose-Response Analysis of Hits
Primary hits are validated through dose-response experiments to determine their potency (DC50) and maximal degradation effect (Dmax).
| Compound | DC50 (nM) | Dmax (%) | Hill Slope |
| Pomalidomide (Control) | 25.5 | 92 | 1.2 |
| GlueStab A (Hit 1) | 15.2 | 95 | 1.1 |
| Hit 2 | 120.8 | 85 | 0.9 |
| Hit 3 | >1000 | 40 | N/A |
Table 2. Dose-Response Data for Validated Hits. DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation level.[7]
3. Hit Triage and Validation Workflow
Identified hits from the primary screen undergo a series of secondary and tertiary assays to confirm their mechanism of action and rule out non-specific effects.
References
- 1. Protein–protein interfaces in molecular glue-induced ternary complexes: classification, characterization, and prediction - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Cell-based high-content screening of small-molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lab Automation for High Content Screening (HCS) [moleculardevices.com]
- 10. aacrjournals.org [aacrjournals.org]
Application Note: In Vivo Administration Protocol for Synstab A in a Xenograft Mouse Model
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the in vivo administration of Synstab A, a hypothetical novel anti-cancer agent, in a subcutaneous xenograft mouse model. This application note is intended for researchers, scientists, and drug development professionals. It outlines procedures for tumor establishment, drug formulation, administration, and efficacy evaluation, and includes representative data and visualizations to guide experimental design.
Introduction
This compound is a novel, potent, and selective inhibitor of the hypothetical Ser/Thr kinase "Tumor Proliferation Kinase 1" (TPK1). TPK1 is a critical downstream effector in the PI3K/AKT signaling pathway, which is frequently hyperactivated in various human cancers. By inhibiting TPK1, this compound is designed to suppress tumor cell proliferation and survival. This protocol describes a standard subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.
Hypothetical Signaling Pathway of this compound
This compound exerts its anti-tumor effect by targeting the TPK1 kinase. Upon activation by upstream signals (e.g., growth factors activating a receptor tyrosine kinase), PI3K and AKT are sequentially activated. AKT then phosphorylates and activates TPK1, which in turn promotes cell cycle progression and inhibits apoptosis. This compound directly inhibits the kinase activity of TPK1, blocking these downstream pro-survival signals.
Figure 1: Hypothetical signaling pathway targeted by this compound.
Materials and Reagents
-
Cell Line: Human tumor cell line with activated PI3K/AKT pathway (e.g., A431, Colo205).[1]
-
Reagents:
-
This compound (powder form)
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water.[1]
-
Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), antibiotics.[1]
-
Matrigel® Basement Membrane Matrix.[3]
-
Sterile Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).[4]
-
Anesthetic (e.g., isoflurane).[5]
-
Data Presentation (Representative Data)
The following tables summarize hypothetical, yet representative, quantitative data from preclinical studies of this compound to guide dose selection and expected outcomes.
Table 1: this compound Administration Parameters in Mouse Xenograft Models
| Parameter | Details |
|---|---|
| Drug | This compound |
| Mouse Strain | Athymic Nude (nu/nu) |
| Tumor Model | Subcutaneous xenograft of A431 human epidermoid carcinoma |
| Administration Route | Oral gavage (p.o.) |
| Dosage Range | 10 - 40 mg/kg/day |
| Vehicle | 0.5% CMC in sterile water |
| Treatment Schedule | Daily for 21 days |
| Study Duration | 21-28 days |
Table 2: Representative Antitumor Efficacy of this compound in A431 Xenograft Model
| Treatment Group | Dosage (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | - | 1320 | 0 |
| This compound | 10 | 818 | 38 |
| This compound | 20 | 495 | 62.5 |
| This compound | 40 | 251 | 81 |
Experimental Protocols
Cell Culture and Xenograft Tumor Establishment
-
Cell Culture: Culture A431 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO₂.[1] Ensure cells are in the exponential growth phase (80-90% confluency) before harvesting.[6][7]
-
Cell Harvesting: Wash cells with PBS, detach using trypsin, and neutralize with complete medium. Centrifuge the cell suspension and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.[1][3] Keep the cell suspension on ice.[5]
-
Cell Implantation: Anesthetize 6-8 week old female athymic nude mice.[1] Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10⁶ cells) into the right flank of each mouse using a 25-27 gauge needle.[4][8]
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Begin caliper measurements 4-5 days post-implantation.[1]
-
Measure tumor length (L) and width (W) every 2-3 days.[1]
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[1][9]
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.[1][2]
-
This compound Formulation and Administration
-
Formulation Preparation: Prepare the vehicle solution (0.5% CMC in sterile water). Calculate the required amount of this compound for the desired concentration based on the mean body weight of the mice in each treatment group. Prepare a homogenous suspension of this compound in the vehicle. This should be prepared fresh daily.[1]
-
Administration: Administer the this compound suspension or vehicle control to the mice via oral gavage. The typical administration volume for oral gavage in mice is 10 mL/kg body weight.[1] Treat the mice daily for the duration of the study (e.g., 21 days).[1]
In-Life Monitoring and Endpoint Criteria
-
Tumor Growth and Body Weight Monitoring: Continue to measure tumor volumes and mouse body weights every 2-3 days throughout the treatment period. Body weight is a key indicator of treatment-related toxicity.[1]
-
Endpoint Criteria: Define study endpoints in accordance with institutional animal care and use committee (IACUC) guidelines.[1] Mice should be euthanized if the tumor volume exceeds 1500-2000 mm³, tumors become ulcerated, or body weight loss exceeds 20%.[7][10]
Data Analysis
Tumor Growth Inhibition (TGI) can be calculated to assess efficacy. A common formula is: % TGI = (1 - (ΔT / ΔC)) x 100 Where:
-
ΔT = (Mean tumor volume of treated group at endpoint) - (Mean tumor volume of treated group at start)
-
ΔC = (Mean tumor volume of control group at endpoint) - (Mean tumor volume of control group at start)
Experimental Workflow Visualization
Figure 2: Experimental workflow for the in vivo evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 3. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 7. yeasenbio.com [yeasenbio.com]
- 8. cea.unizar.es [cea.unizar.es]
- 9. aacrjournals.org [aacrjournals.org]
- 10. second scight | get a second scientific sight! [secondscight.com]
Application Note: Western Blot Protocol for Detecting Protein Markers of Apoptosis Induced by Synstab A
Audience: Researchers, scientists, and drug development professionals.
Introduction Synstab A is a novel small molecule compound under investigation for its potential therapeutic effects. This document provides a detailed protocol for utilizing Western blotting to detect and quantify changes in key protein markers associated with the intrinsic apoptosis pathway following treatment of cultured cells with this compound. The protocol is optimized for assessing the pro-apoptotic potential of this compound by measuring the expression levels of the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, and the executioner caspase, cleaved Caspase-3.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: A549 (human lung carcinoma) or other suitable cancer cell line.
-
Culture Conditions: Grow cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) in complete culture medium.
-
Replace the existing medium with the this compound-containing medium.
-
Incubate the cells for a predetermined time course (e.g., 24 hours).
-
Include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
2. Protein Extraction (Lysis)
-
After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA Lysis Buffer (see Table 1) containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new, pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with RIPA buffer to ensure equal loading in the subsequent steps. A typical concentration is 2 µg/µL.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples by mixing 20-30 µg of protein with 4X Laemmli sample buffer (see Table 1) and heating at 95°C for 5 minutes.
-
Load the denatured protein samples and a protein ladder into the wells of a 12% or 4-20% gradient polyacrylamide gel.
-
Run the gel in 1X SDS-PAGE Running Buffer (see Table 1) at 120V until the dye front reaches the bottom of the gel.
5. Protein Transfer (Western Blotting)
-
Activate a PVDF membrane by briefly immersing it in methanol (B129727), followed by equilibration in 1X Transfer Buffer (see Table 1).
-
Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) and place it in a transfer apparatus.
-
Perform the transfer at 100V for 90 minutes or using a semi-dry transfer system according to the manufacturer's protocol. All steps should be performed on ice or in a cold room.
-
After transfer, confirm successful protein transfer by staining the membrane with Ponceau S solution. Destain with TBST.
6. Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (see Table 2 for dilutions) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (see Table 2) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (Optional): To detect another protein (e.g., a loading control like GAPDH or β-actin), the membrane can be stripped using a mild stripping buffer and re-probed starting from the blocking step.
Data Presentation
Table 1: Buffer and Solution Compositions
| Reagent | Composition |
|---|---|
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 1 mM EDTA |
| 4X Laemmli Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% glycerol, 20% β-mercaptoethanol, 0.02% bromophenol blue |
| 10X SDS-PAGE Running Buffer | 250 mM Tris, 1.92 M glycine, 1% SDS |
| 10X Transfer Buffer | 250 mM Tris, 1.92 M glycine, (add methanol to 20% v/v for 1X solution) |
| 10X TBST | 80 g NaCl, 2 g KCl, 30 g Tris base, 5 mL Tween 20 in 1 L dH2O, adjust pH to 7.4 |
Table 2: Primary and Secondary Antibody Details
| Target Protein | Host | Dilution | Supplier (Example) |
|---|---|---|---|
| Bcl-2 | Rabbit | 1:1000 | Cell Signaling Technology |
| Bax | Mouse | 1:1000 | Santa Cruz Biotechnology |
| Cleaved Caspase-3 | Rabbit | 1:1000 | Cell Signaling Technology |
| GAPDH | Mouse | 1:5000 | Abcam |
| Anti-rabbit IgG, HRP-linked | Goat | 1:2000 | Cell Signaling Technology |
| Anti-mouse IgG, HRP-linked | Horse | 1:2000 | Cell Signaling Technology |
Visualizations
Caption: Workflow for analyzing this compound effects via Western blot.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Application Notes and Protocols for Studying Synstab A Protein Binding Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synstab A is a recently identified protein implicated in crucial cellular signaling pathways related to cellular stability. Understanding its interaction partners is paramount for elucidating its function and for the development of novel therapeutics. Mass spectrometry (MS) offers a suite of powerful techniques to identify protein-protein interactions (PPIs) and to characterize the structural and dynamic changes that occur upon binding.[1] This document provides detailed application notes and protocols for three complementary MS-based methods to study the binding characteristics of this compound: Affinity Purification-Mass Spectrometry (AP-MS), Proximity-Labeling Mass Spectrometry (PL-MS) using BioID, and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).
Method 1: Affinity Purification-Mass Spectrometry (AP-MS) for Identifying this compound Interactors
AP-MS is a cornerstone technique for identifying proteins that physically associate with a protein of interest (the "bait") within a cellular lysate.[2][3][4][5][6][7] By immobilizing an antibody targeting this compound or an epitope-tagged version of this compound, interacting proteins ("prey") can be co-purified and subsequently identified by mass spectrometry.[2][3][4][5][6][7]
Application Note
AP-MS is ideal for discovering stable and abundant interaction partners of this compound. This method is particularly useful for identifying components of protein complexes in which this compound participates. The protocol below describes a tandem affinity purification (TAP) approach using a dual-tagged this compound (e.g., S-FLAG-Streptavidin-binding peptide, SFB-tag) to increase the purity of the isolated complexes and reduce background contaminants.[8]
Experimental Workflow Diagram
References
- 1. wp.unil.ch [wp.unil.ch]
- 2. benchchem.com [benchchem.com]
- 3. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hdxms.net [hdxms.net]
- 5. fiveable.me [fiveable.me]
- 6. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Identifying Synstab A Resistance Genes Using a Genome-Wide CRISPR-Cas9 Screen
Audience: Researchers, scientists, and drug development professionals.
Abstract: The emergence of drug resistance is a primary obstacle in cancer therapy, limiting the long-term efficacy of targeted agents. Synstab A, a novel kinase inhibitor, has shown promise in preclinical models, but the mechanisms underlying potential resistance are unknown. This application note provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to systematically identify genes whose loss confers resistance to this compound.[1][2] This powerful functional genomics approach allows for the unbiased discovery of both known and novel resistance pathways, providing critical insights for developing combination therapies and next-generation inhibitors.[3][4]
Introduction
CRISPR-Cas9 technology has revolutionized functional genetic screening, enabling the systematic knockout of nearly every gene in the genome to assess its role in a specific phenotype, such as drug resistance.[1][2][5] In a pooled CRISPR screen, a population of cells is transduced with a lentiviral library of single-guide RNAs (sgRNAs), creating a diverse pool of knockout mutants.[6][7][8] When this population is treated with a cytotoxic agent like this compound, most cells will die. However, cells that have lost a gene essential for this compound's efficacy will survive and proliferate.[9][10]
By using next-generation sequencing (NGS) to quantify the sgRNA sequences in the surviving population compared to a control population, we can identify which gene knockouts are enriched.[6][8] This "positive selection" screen points directly to genes and pathways that mediate the drug's activity and whose inactivation leads to resistance.[10][11]
This protocol outlines the complete workflow, from cell line selection and library transduction to drug treatment, sequencing, data analysis, and hit validation.
Experimental & Bioinformatic Workflow
The overall workflow consists of several key stages, from initial library preparation to the final identification and validation of candidate resistance genes.
Caption: High-level workflow for the this compound resistance screen.
Detailed Protocols
This protocol is designed for a human cancer cell line (e.g., A549) and a genome-wide lentiviral sgRNA library (e.g., GeCKO v2, TKOv3).[2][12] All steps involving lentivirus must be performed in a BSL-2 certified facility using appropriate personal protective equipment.
Materials & Reagents
-
Cell Line: Cas9-expressing A549 cells (or other relevant cell line)
-
sgRNA Library: Pooled Human Genome-Wide CRISPR Knockout Library (e.g., TKOv3)
-
Lentiviral Packaging: Packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids
-
Transfection Reagent: Lipofectamine 3000 or similar
-
Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin
-
Selection Agents: Puromycin (B1679871), Blasticidin
-
Drug: this compound, DMSO (vehicle control)
-
Reagents for gDNA extraction, PCR, and NGS library preparation
Protocol: Phase 1 - Preparation
-
Generate Cas9-Expressing Stable Cell Line:
-
Transduce the parental A549 cell line with a lentivirus expressing Cas9 and a selection marker (e.g., blasticidin).
-
Select with blasticidin for 7-10 days until a non-transduced control population is eliminated.
-
Expand the Cas9-expressing cell pool and verify Cas9 activity using a GFP-knockout reporter assay or Western blot.
-
-
Lentiviral Library Production:
-
Co-transfect HEK293T cells with the pooled sgRNA library plasmid, psPAX2, and pMD2.G using a transfection reagent.
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Concentrate the virus if necessary and store at -80°C.
-
-
Viral Titer Determination:
-
Plate Cas9-A549 cells in a 24-well plate.
-
The next day, infect cells with serial dilutions of the lentiviral library in the presence of polybrene (8 µg/mL).
-
48 hours post-infection, replace the medium with fresh medium containing puromycin.
-
After 3-5 days of selection, count the surviving colonies in each well to calculate the viral titer in transducing units per mL (TU/mL).
-
Protocol: Phase 2 - Screening
-
Large-Scale Transduction:
-
Seed enough Cas9-A549 cells to ensure a library representation of at least 500 cells per sgRNA. For a library with 70,000 sgRNAs, this means starting with at least 3.5 x 10^7 cells.
-
Transduce the cells with the sgRNA library at a Multiplicity of Infection (MOI) of 0.2-0.3.[12] This low MOI is critical to ensure that most cells receive a single sgRNA copy.[13]
-
-
Antibiotic Selection:
-
48 hours post-transduction, begin selection with puromycin. The concentration should be predetermined to kill non-transduced cells within 2-3 days.
-
Maintain puromycin selection for 7-10 days, ensuring the cell population never falls below the 500x representation threshold.
-
-
This compound Treatment:
-
After selection is complete and cells have recovered (approx. 7-10 days post-transduction), harvest a baseline cell pellet (T0). This represents the initial sgRNA distribution.
-
Split the remaining cell population into two arms:
-
Treatment Arm: Culture in medium containing this compound at a high concentration (e.g., IC90, predetermined by a dose-response curve).
-
Control Arm: Culture in medium containing an equivalent volume of DMSO.
-
-
Continuously culture both arms for 14-21 days, passaging as needed while maintaining library representation (>500 cells/sgRNA). Allow resistant colonies in the treatment arm to expand.[3]
-
-
Genomic DNA Extraction:
-
At the end of the screen, harvest at least 3.5 x 10^7 cells from the treatment arm and the control (DMSO) arm.
-
Extract high-quality genomic DNA (gDNA) from the T0, DMSO, and this compound pellets.
-
Protocol: Phase 3 - Analysis & Validation
-
sgRNA Cassette Amplification & Sequencing:
-
Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the gDNA. The first PCR amplifies the region, and the second adds Illumina adapters and barcodes for multiplexing.
-
Pool the barcoded PCR products and perform high-throughput sequencing on a platform like the Illumina NextSeq. Aim for a read depth of at least 200-500 reads per sgRNA.[3]
-
-
Bioinformatic Analysis:
Data Presentation & Expected Results
The primary output of the MAGeCK analysis is a ranked list of genes. Genes whose knockout confers resistance to this compound will be positively selected, showing a high positive LFC and a low False Discovery Rate (FDR).
Table 1: Top Candidate Genes Conferring Resistance to this compound
| Gene Symbol | Description | Avg. Log-Fold Change (LFC) | p-value | FDR |
| REL | Proto-oncogene, NF-kB subunit | 5.85 | 1.2e-8 | 2.5e-7 |
| TRAF2 | TNF receptor associated factor 2 | 5.12 | 8.5e-8 | 1.1e-6 |
| NFKBIA | NF-kappa-B inhibitor alpha | -4.21 | 2.1e-7 | 3.0e-6 |
| CUL3 | Cullin 3 | 4.78 | 1.5e-7 | 2.2e-6 |
| KEAP1 | Kelch-like ECH-associated protein 1 | -3.99 | 9.8e-7 | 1.2e-5 |
| TP53 | Tumor protein p53 | 4.55 | 2.3e-6 | 2.5e-5 |
Note: Data is for illustrative purposes only.
Hypothetical Signaling Pathway & Hit Interpretation
Let's hypothesize that this compound functions by inhibiting a pro-survival kinase (PSK1), which is downstream of the NF-κB pathway. In this model, activation of the NF-κB pathway is required for cell survival in the presence of the drug.
References
- 1. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CRISPR Screening Explained: Methods, Applications & workflow | Ubigene [ubigene.us]
- 5. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. broadinstitute.org [broadinstitute.org]
- 8. CRISPR: A Screener’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decoding CRISPR Screening: Methods, Applications and Future Prospects - CD Genomics [cd-genomics.com]
- 10. Everything you need to know about CRISPR library screening [takarabio.com]
- 11. manuals.cellecta.com [manuals.cellecta.com]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
How to prevent Synstab A precipitation in media
Welcome to the technical support center for Synstab A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot common issues, such as precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic small molecule that functions as a mitosis modulator.[1] It acts as a microtubule-stabilizing agent by promoting the interaction between α- and β-tubulin subunits, which leads to the polymerization of microtubules and the formation of microtubule bundles in interphase cells.[1] This disruption of normal microtubule dynamics can arrest cells in mitosis, making it a compound of interest for cancer research and other studies involving cellular division.
Q2: I've observed a precipitate forming in my cell culture media after adding this compound. What is the likely cause?
A2: this compound is sparingly soluble in aqueous solutions and is typically dissolved in organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2] Precipitation in your cell culture medium is most likely due to the hydrophobic nature of this compound, causing it to "crash out" of solution when the concentration of the organic solvent is significantly diluted in the aqueous environment of the media.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Based on its known solubility, 100% DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[2]
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. However, the tolerance to DMSO can be cell-line dependent, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your experimental media can lead to inaccurate dosing and potential cytotoxicity from the precipitate itself. The following guide provides a systematic approach to prevent this issue.
Initial Preparation and Dilution
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its solubility limit in the aqueous media. | Determine the maximum soluble concentration of this compound in your specific media by performing a solubility test (see Experimental Protocols). |
| Rapid dilution of the DMSO stock in the aqueous media causes the compound to "crash out". | Employ a stepwise or serial dilution method. Avoid adding the high-concentration DMSO stock directly to the full volume of media. | |
| The temperature of the media is too low, reducing the solubility of this compound. | Always use pre-warmed (37°C) cell culture media when preparing your final working solutions. | |
| Delayed Precipitation (in incubator) | The CO2 environment in the incubator has altered the pH of the media, affecting this compound's stability and solubility. | Ensure your media is properly buffered for the CO2 concentration of your incubator. Consider using media supplemented with HEPES for additional buffering capacity. |
| The compound is interacting with components in the media over time. | If precipitation occurs during long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. | |
| Evaporation of media from the culture plates is increasing the concentration of this compound. | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a best-practice method for preparing this compound solutions to minimize the risk of precipitation.
Materials:
-
This compound powder
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. Gentle warming to 37°C can be applied if necessary.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Thaw an aliquot of the high-concentration stock solution.
-
Prepare an intermediate dilution by diluting the stock solution in 100% DMSO (e.g., to 1 mM).
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution of the this compound stock (or intermediate dilution) into the pre-warmed medium. For example, to achieve a 1 µM final concentration from a 1 mM stock, you can add 1 µL of the stock to 999 µL of media.
-
Add the this compound stock solution dropwise to the medium while gently vortexing to ensure rapid and even dispersion.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This experiment will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound stock solution in 100% DMSO (e.g., 10 mM)
-
Complete cell culture medium, pre-warmed to 37°C
-
96-well clear bottom plate
-
Microplate reader (optional, for quantitative analysis)
-
Microscope
Procedure:
-
Prepare Serial Dilutions:
-
In a 96-well plate, prepare a series of dilutions of your this compound stock solution in your pre-warmed cell culture medium. It is recommended to perform 2-fold serial dilutions starting from a concentration that is higher than your intended experimental concentration.
-
Include a vehicle control well containing only the medium and the highest concentration of DMSO that will be used in the dilutions.
-
-
Incubation:
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment.
-
-
Observation:
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or sediment) at various time points (e.g., 0, 1, 4, 24, and 48 hours) using a microscope.
-
For a more quantitative assessment, you can measure the absorbance of the wells at a wavelength of 600-650 nm using a microplate reader. An increase in absorbance over time indicates precipitation.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the maximum working soluble concentration for your experimental conditions.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound leading to mitotic arrest.
Experimental Workflow
References
Technical Support Center: Optimizing Synstab A Dosage to Reduce Cytotoxicity
Disclaimer: The following guidance is based on general principles of cytotoxicity testing and dosage optimization for novel therapeutic compounds. "Synstab A" is treated as a hypothetical agent, and these recommendations should be adapted and validated for your specific experimental context.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the dosage of this compound and mitigate its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of this compound-induced cytotoxicity?
While the precise mechanisms for a novel compound like this compound require experimental validation, drug-induced cytotoxicity often involves one or more of the following pathways[1]:
-
Oxidative Stress: The generation of reactive oxygen species (ROS) can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA[1].
-
Mitochondrial Dysfunction: Damage to mitochondria can disrupt cellular energy production and initiate apoptosis (programmed cell death)[1].
-
DNA Damage: this compound may directly or indirectly cause DNA lesions, which, if not repaired, can trigger cell death pathways[1].
-
Plasma Membrane Damage: High concentrations of a compound can compromise the integrity of the cell membrane, leading to the release of intracellular components like lactate (B86563) dehydrogenase (LDH)[1].
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
For a novel compound, it is crucial to perform a dose-response study to determine the optimal concentration range. A common starting point is to test a wide range of concentrations, often in a logarithmic or semi-logarithmic series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). This helps in identifying the concentration at which this compound exhibits its desired effect while minimizing cytotoxicity.
Q3: How can off-target cytotoxic effects of this compound be minimized?
Minimizing off-target effects is crucial for the therapeutic potential of this compound. Strategies include:
-
Dose Optimization: The most direct method is to use the lowest effective concentration that achieves the desired biological outcome with minimal toxicity.
-
Combination Therapy: In some cases, combining this compound with another agent can allow for a lower, less toxic dose of this compound to be used[2].
-
Targeted Delivery: Encapsulating this compound in nanoparticles or other delivery vehicles can help target the compound to specific cells or tissues, reducing systemic cytotoxicity[3].
Troubleshooting Guide
Problem 1: High cell death is observed even at the lowest tested concentration of this compound.
-
Possible Cause: The lowest concentration in your initial dose-response experiment may still be too high.
-
Solution: Expand the dose-response curve to include several lower concentrations (e.g., in the nanomolar or even picomolar range).
-
Possible Cause: The exposure time might be too long.
-
Solution: Conduct a time-course experiment to assess cytotoxicity at different time points (e.g., 12, 24, 48, 72 hours) to find the optimal exposure duration[4][5].
Problem 2: Inconsistent cytotoxicity results between replicate experiments.
-
Possible Cause: Variability in cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
-
Possible Cause: Pipetting errors leading to variations in this compound concentration.
-
Solution: Calibrate pipettes regularly and use careful pipetting techniques to avoid errors.
-
Possible Cause: Edge effects in multi-well plates, where wells on the periphery of the plate are more prone to evaporation[5].
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity[5].
Problem 3: The chosen cytotoxicity assay shows interference from this compound.
-
Possible Cause: Some compounds can interfere with the chemical reactions of certain viability assays. For example, compounds with antioxidant properties can interfere with assays that rely on cellular reduction, such as the MTT assay[6].
-
Solution: Run a control experiment with this compound in cell-free media to check for direct reduction of the assay reagent. If interference is detected, consider using an alternative cytotoxicity assay that works via a different mechanism, such as a lactate dehydrogenase (LDH) release assay or a fluorescent dye-based assay that measures membrane integrity[3][5].
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of this compound on Cell Viability
| This compound Concentration (µM) | Cell Viability (%) (24h) | Cell Viability (%) (48h) | Cell Viability (%) (72h) |
| 0 (Control) | 100 | 100 | 100 |
| 0.1 | 98 | 95 | 90 |
| 1 | 85 | 75 | 60 |
| 10 | 50 | 30 | 15 |
| 100 | 10 | 5 | 2 |
Table 2: Comparison of Different Cytotoxicity Assays for this compound
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity via reduction of MTT to formazan[3]. | Simple, cost-effective, high-throughput[3]. | Can be affected by the metabolic state of the cells and interference from compounds[3][6]. |
| LDH Release Assay | Measures the release of lactate dehydrogenase from damaged cells[3]. | A direct measure of membrane integrity. | Less sensitive for early-stage apoptosis. |
| Flow Cytometry with Viability Dyes | Uses fluorescent dyes to differentiate between live, apoptotic, and necrotic cells. | Provides detailed information on cell populations[4]. | Requires specialized equipment and is lower throughput. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment[1].
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add the medium containing different concentrations of this compound. Include untreated control wells[1].
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours)[1].
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C[1].
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals[1].
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[1].
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control[1].
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying LDH released from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Controls: Include control wells for: no cells (medium only), untreated cells (vehicle control), and a maximum LDH release control (cells treated with a lysis buffer)[5].
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Data Acquisition: Measure the absorbance at the wavelength recommended by the manufacturer (commonly 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Visualizations
Caption: Workflow for determining this compound cytotoxicity.
Caption: Hypothetical signaling pathway for this compound-induced cytotoxicity.
Caption: Decision-making flowchart for troubleshooting high cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid optimization of drug combinations for the optimal angiostatic treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol Modification To Determine The Cytotoxic Potential Of Drugs Using Cell Viability Assays That Rely O... [protocols.io]
Troubleshooting Synstab A immunofluorescence artifacts
Welcome to the technical support center for Synstab A immunofluorescence products. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel reagent designed to stabilize cellular antigens and enhance antibody penetration, leading to improved signal intensity and reduced background in immunofluorescence applications. Its unique formulation helps to preserve cellular morphology and antigenicity during fixation and permeabilization steps.
Q2: What are the recommended fixation and permeabilization protocols for use with this compound?
For optimal results, we recommend using 4% paraformaldehyde (PFA) for fixation, followed by permeabilization with 0.2% Triton X-100 in PBS. However, the ideal protocol can vary depending on the target antigen and cell type. It is crucial to test different fixation and permeabilization methods to find the best conditions for your specific experiment.[1][2]
Q3: Can this compound be used with any primary and secondary antibodies?
This compound is compatible with a wide range of primary and secondary antibodies. However, to avoid cross-reactivity, ensure the secondary antibody is raised against the host species of the primary antibody.[3][4] For example, if your primary antibody is a mouse monoclonal, use an anti-mouse secondary antibody.
Troubleshooting Guides
This section provides solutions to common artifacts and issues encountered during immunofluorescence experiments using this compound.
Problem 1: Weak or No Signal
A faint or absent fluorescent signal can be frustrating. The following table and workflow diagram will guide you through potential causes and solutions.
Troubleshooting Weak or No Signal
| Possible Cause | Recommendation | Supporting Evidence/Citations |
| Incorrect Antibody Dilution | Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. Start with the manufacturer's recommended dilution and perform a dilution series. | [5][6][7][8] |
| Inadequate Fixation | Over-fixation can mask the epitope, while under-fixation can lead to poor antigen preservation. Optimize fixation time and consider trying different fixatives like methanol (B129727) or acetone.[1][2][9][10] For phospho-specific antibodies, 4% formaldehyde (B43269) is recommended to inhibit phosphatases.[5] | [1][2][5][9][10] |
| Insufficient Permeabilization | For intracellular targets, proper permeabilization is crucial. Ensure you are using an appropriate detergent (e.g., Triton X-100, saponin) at the correct concentration and for a sufficient duration.[2][3] | [2][3] |
| Photobleaching | Fluorophores can lose their ability to fluoresce upon prolonged exposure to light.[11][12] Minimize light exposure by keeping samples in the dark, using anti-fade mounting media, and reducing laser power or exposure time during imaging.[5][6][11][12] | [5][6][11][12] |
| Low Target Protein Expression | The target protein may not be abundantly expressed in your sample. Confirm protein expression using an alternative method like Western blotting.[5] Consider using a signal amplification system.[7][9] | [5][7][9] |
| Improper Antibody Storage | Repeated freeze-thaw cycles can damage antibodies.[3][7] Aliquot antibodies upon arrival and store them at the recommended temperature. | [3][7] |
Workflow for Troubleshooting Weak or No Signal
A logical workflow to diagnose and resolve issues of weak or no immunofluorescent signal.
Problem 2: High Background
High background fluorescence can obscure specific signals and make data interpretation difficult. Use the following guide to identify and mitigate sources of high background.
Troubleshooting High Background
| Possible Cause | Recommendation | Supporting Evidence/Citations |
| Autofluorescence | Some tissues and cells naturally fluoresce.[3][9] This can be caused by endogenous molecules like FAD and NADH.[3] Check an unstained sample to confirm autofluorescence.[3][5] Use spectral unmixing if available, or treat samples with quenching agents like Sudan Black B.[3] Using fluorophores with longer excitation wavelengths can also help.[5] | [3][5][9] |
| Antibody Concentration Too High | Excessive primary or secondary antibody can lead to non-specific binding and high background.[3][6] Perform a titration to determine the optimal antibody concentration. | [3][6] |
| Inadequate Blocking | Blocking prevents non-specific binding of antibodies to the sample.[4] Increase the blocking time or try a different blocking agent, such as normal serum from the same species as the secondary antibody.[5][7][13] | [4][5][7][13] |
| Insufficient Washing | Inadequate washing can leave unbound antibodies behind, contributing to background noise.[9][14] Increase the number and duration of wash steps.[7][9] Including a mild detergent like Tween-20 in the wash buffer can also help.[13] | [7][9][13][14] |
| Fixative-Induced Fluorescence | Some fixatives, like glutaraldehyde, can cause autofluorescence.[3] If using aldehydes, consider treating with a reducing agent like sodium borohydride.[3] Ensure your formaldehyde solutions are fresh, as old solutions can autofluoresce.[5] | [3][5] |
Decision Tree for Reducing High Background
A step-by-step decision tree to identify and resolve sources of high background fluorescence.
Problem 3: Non-Specific Staining
Non-specific staining refers to the binding of antibodies to unintended targets, resulting in a misleading localization pattern.[14][15]
Troubleshooting Non-Specific Staining
| Possible Cause | Recommendation | Supporting Evidence/Citations |
| Cross-Reactivity of Secondary Antibody | The secondary antibody may be binding to endogenous immunoglobulins in the tissue.[4] Use a pre-adsorbed secondary antibody or block with normal serum from the species the secondary antibody was raised in.[7][13] | [4][7][13] |
| Primary Antibody Non-Specificity | The primary antibody may be binding to proteins other than the intended target.[16][17] Validate the primary antibody's specificity using a negative control (e.g., knockout/knockdown cells or tissue known not to express the target).[5][18] | [5][16][17][18] |
| Fc Receptor Binding | Macrophages, and other immune cells have Fc receptors that can bind to the Fc region of antibodies non-specifically.[14][15] Use an Fc receptor blocking agent or select a primary antibody from a species different from your sample. | [14][15] |
| Hydrophobic or Ionic Interactions | Non-specific binding can be caused by charge-based or hydrophobic interactions.[15] Increase the salt concentration in your washing and antibody dilution buffers or include a non-ionic detergent. | [15] |
Experimental Protocols
Standard Immunofluorescence Protocol using this compound
-
Cell Culture and Preparation:
-
Plate cells on coverslips and allow them to adhere.
-
Wash briefly with Phosphate-Buffered Saline (PBS).
-
-
Fixation:
-
Permeabilization:
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.[18]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.[18]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Final Washes:
-
Wash three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.
-
Perform a final wash with PBS.
-
-
Mounting:
-
Imaging:
-
Image the slides using an appropriate fluorescence microscope. Store slides at 4°C in the dark.[3]
-
Antibody Titration Protocol
To determine the optimal antibody concentration and minimize background, it is essential to perform a titration.
-
Prepare a series of dilutions for your primary antibody (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000) in blocking buffer.
-
Follow your standard immunofluorescence protocol, applying each dilution to a separate coverslip.
-
Use a constant, non-saturating concentration of your secondary antibody for all conditions.
-
Image all coverslips using the exact same microscope settings (e.g., laser power, gain, exposure time).
-
The optimal dilution is the one that provides the brightest specific signal with the lowest background.
-
Once the optimal primary antibody concentration is determined, you can perform a similar titration for your secondary antibody.
References
- 1. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 2. abyntek.com [abyntek.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. biotium.com [biotium.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. ptglab.com [ptglab.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Artifacts in IHC | BIOZOL [biozol.de]
- 15. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 16. Non-Specific Binding, a Limitation of the Immunofluorescence Method to Study Macrophages In Situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
Technical Support Center: Overcoming Poor Cell Permeability of Synstab A
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of Synstab A, a potent inhibitor of the intracellular Kinase-X.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it show low activity in my cell-based assays?
A: this compound is a synthetic small molecule designed to inhibit the intracellular Kinase-X, a critical component of a pro-survival signaling pathway. While this compound is highly effective in biochemical (enzymatic) assays, its efficacy in cell-based assays is often limited by its low permeability across the cell membrane. For this compound to work, it must enter the cell to reach its target. Poor permeability means that an insufficient concentration of the compound reaches the intracellular space to exert its inhibitory effect.
Diagram: this compound Mechanism of Action
Caption: this compound must cross the cell membrane to inhibit intracellular Kinase-X.
Q2: How can I experimentally confirm that poor cell permeability is the problem?
A: A discrepancy between the compound's activity in biochemical versus cell-based assays is a strong indicator of a permeability issue. You can confirm this by performing the following:
-
Compare IC50 Values: Determine the half-maximal inhibitory concentration (IC50) of this compound in both a cell-free enzymatic assay (biochemical) and a whole-cell assay (cellular). A significantly higher IC50 value in the cellular assay suggests a barrier to reaching the target.
-
Cell Lysis Control: Treat one set of cells with this compound and another with a vehicle control. After incubation, lyse the cells and add the lysate from the vehicle-treated cells to an enzymatic assay containing recombinant Kinase-X. Then, add this compound directly to this assay to establish a baseline IC50. Compare this to the activity of lysate from cells pre-incubated with this compound. If the pre-incubated lysate shows minimal inhibition, it confirms low intracellular accumulation.
Data Presentation: IC50 Comparison for this compound
| Assay Type | Target | IC50 (nM) | Interpretation |
|---|---|---|---|
| Biochemical | Recombinant Kinase-X | 15 | High potency against the isolated enzyme. |
| Cellular | Endogenous Kinase-X | 8,500 | Significantly lower potency in whole cells, suggesting poor permeability. |
Diagram: Permeability Troubleshooting Workflow
Caption: A logical workflow to diagnose poor cell permeability issues.
Q3: What methods can I use to improve the cellular uptake of this compound?
A: Several strategies can be employed to overcome the membrane barrier. These range from simple additives to more complex formulation approaches. The choice of method depends on the experimental context and cell type.
Data Presentation: Comparison of Permeability Enhancement Strategies
| Strategy | Mechanism | Typical Concentration | Pros | Cons |
|---|---|---|---|---|
| Permeabilizing Agents | Create pores in the cell membrane.[1] | Digitonin (B1670571): 5-20 µg/mL Saponin: 0.01-0.05% | Simple to implement, rapid effect. | Can cause cytotoxicity, may disrupt cellular integrity if not optimized. |
| Prodrug Approach | Mask polar groups to increase lipophilicity for passive diffusion.[2][3][4] | N/A | Highly effective, leverages cell's own enzymes for activation.[5][6] | Requires chemical synthesis, activation may be incomplete. |
| Liposomal Formulation | Encapsulate the compound in lipid vesicles that can fuse with the cell membrane.[7][8][9] | Varies | Protects the compound from degradation, can improve solubility and uptake.[10][11] | Complex to prepare, may alter pharmacokinetics. |
Troubleshooting Guides & Protocols
Protocol: Using a Mild Permeabilizing Agent (Digitonin)
This protocol describes the use of digitonin, a mild non-ionic detergent, to transiently permeabilize the cell membrane, allowing this compound to enter. Crucially, this method is for endpoint assays and is not suitable for long-term cell viability studies.
Materials:
-
Cells cultured in appropriate plates
-
This compound stock solution (in DMSO)
-
Digitonin stock solution (e.g., 10 mg/mL in DMSO)
-
Assay buffer (e.g., HBSS or PBS with Ca²⁺/Mg²⁺)
-
Vehicle control (DMSO)
Procedure:
-
Cell Preparation: Plate and grow your cells to the desired confluency. On the day of the experiment, remove the culture medium.
-
Wash: Gently wash the cells twice with pre-warmed assay buffer to remove any residual serum.
-
Prepare Treatment Solutions: Prepare serial dilutions of this compound in assay buffer. For each concentration, create two sets: one with and one without digitonin.
-
Optimization is key: Test a range of digitonin concentrations (e.g., 5, 10, 15, 20 µg/mL).
-
The final DMSO concentration should be kept constant across all conditions (e.g., <0.5%).
-
-
Treatment: Add the treatment solutions to the cells. Include the following controls:
-
Vehicle only (no this compound, no digitonin)
-
Vehicle + Digitonin (to assess agent toxicity)
-
This compound only (to confirm baseline low permeability)
-
-
Incubation: Incubate for a short period (e.g., 30-60 minutes) at 37°C. The optimal time should be determined empirically.
-
Assay: Proceed with your specific downstream assay to measure the inhibition of the Kinase-X pathway (e.g., Western blot for phosphorylated substrate, cell viability assay).
Diagram: Permeabilization Experiment Workflow
Caption: Experimental workflow for using a permeabilizing agent.
Q4: Are there alternative formulations of this compound that I can request?
A: Yes. Recognizing the challenge of poor permeability, a liposomal formulation, "this compound-Lipo," has been developed. This formulation encapsulates this compound within lipid nanoparticles, which can facilitate cellular uptake through membrane fusion or endocytosis.
Data Presentation: Comparison of Standard vs. Liposomal this compound
| Parameter | This compound (Standard) | This compound-Lipo (Liposomal) |
|---|---|---|
| Formulation | Solubilized in DMSO | Lipid nanoparticle suspension in aqueous buffer |
| Aqueous Solubility | Low | High (as suspension) |
| Cellular IC50 (Typical) | > 5,000 nM | 100 - 300 nM |
| Mechanism of Entry | Poor passive diffusion | Membrane fusion / Endocytosis |
| Recommended Use | Biochemical assays, initial cell screening with permeabilization | Standard cell-based assays, in vivo studies |
References
- 1. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society [acs.digitellinc.com]
- 7. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veterinaria.org [veterinaria.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. veterinaria.org [veterinaria.org]
- 11. researchgate.net [researchgate.net]
Stabilizing Synstab A working solutions for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and stabilization of Synstab A in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a microtubule-stabilizing agent (MSA). Its primary function is to bind to tubulin, the protein subunit of microtubules, and promote their polymerization and stability.[1] This interference with microtubule dynamics disrupts essential cellular processes, most notably mitosis, leading to cell cycle arrest and apoptosis.[2][1]
Q2: How should I properly store and handle this compound to ensure its stability?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C or lower, protected from light and moisture. Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. For long-term experiments, it is crucial to minimize the exposure of the compound to ambient temperatures and light.
Q3: What are the common signs of this compound degradation?
Visual signs of degradation in the solid form can include discoloration or changes in the texture of the powder. In solution, precipitation or the appearance of particulates can indicate instability or degradation. A decrease in the expected biological activity in your experiments, such as a reduced effect on cell viability or microtubule bundling, is a key indicator of potential degradation.
Q4: Can I use this compound in combination with other therapeutic agents?
Yes, microtubule-stabilizing agents are often used in combination with other drugs, such as chemotherapeutics or radiation, to achieve synergistic effects in cancer models. However, it is essential to perform preliminary studies to assess the compatibility and potential interactions of this compound with other compounds in your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or reduced activity of this compound in cell culture. | 1. Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Cell line variability: Development of resistance to microtubule-stabilizing agents.[3] 3. Inaccurate concentration: Pipetting errors or incorrect calculations. | 1. Use a fresh aliquot of this compound for each experiment. Prepare new stock solutions from lyophilized powder if degradation is suspected. 2. Test the cell line's sensitivity to a known microtubule-stabilizing agent as a positive control. Consider using a different cell line or a lower passage number. 3. Verify the concentration of your stock solution and ensure accurate dilutions. |
| Precipitation of this compound in aqueous media. | 1. Low solubility: The concentration of this compound exceeds its solubility limit in the experimental buffer or media. 2. Solvent effects: The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | 1. Determine the maximum solubility of this compound in your specific medium. Consider using a solubilizing agent if compatible with your experimental system. 2. Ensure the final concentration of the organic solvent is sufficient to keep this compound in solution, but not high enough to cause cellular toxicity. A final DMSO concentration of <0.5% is generally recommended for most cell culture experiments. |
| Variability in tubulin polymerization assays. | 1. Reagent quality: Degraded GTP or tubulin. 2. Assay conditions: Suboptimal temperature or incorrect buffer composition.[4] 3. Compound interference: The test compound itself absorbs light at the detection wavelength.[4] | 1. Use fresh, high-quality GTP and tubulin. Store them in small aliquots at -80°C. 2. Ensure the reaction is performed at a constant 37°C and that the buffer composition is optimal for tubulin polymerization.[4] 3. Run a control with the compound in the absence of tubulin to measure any background signal.[4] |
Experimental Protocols
General Protocol for Assessing this compound Stability in Solution
This protocol outlines a method to evaluate the stability of a this compound stock solution over time.
-
Preparation of Stock Solution: Reconstitute lyophilized this compound in anhydrous DMSO to a concentration of 10 mM.
-
Aliquoting and Storage: Prepare multiple single-use aliquots of the stock solution in amber vials and store them at -80°C, -20°C, and 4°C.
-
Time Points for Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from each storage condition.
-
Analytical Method: Analyze the concentration and purity of this compound in each aliquot using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Column: C18 reverse-phase column.
-
Detection: Monitor absorbance at the λmax of this compound.
-
-
Data Analysis: Compare the peak area of this compound at each time point to the initial time point (T=0) to determine the percentage of degradation.
Illustrative Stability Data for this compound (10 mM in DMSO)
Disclaimer: The following data is for illustrative purposes only and may not represent the actual stability of this compound.
| Storage Temperature | Week 1 | Week 4 | Week 8 | Week 12 |
| -80°C | >99% | >99% | >98% | >97% |
| -20°C | >98% | >95% | >90% | >85% |
| 4°C | >90% | >75% | >50% | <40% |
| Room Temperature | >70% | <40% | <10% | Undetectable |
Visualizations
Caption: Mechanism of action for this compound.
Caption: Recommended workflow for this compound use.
References
- 1. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synstab A and Microtubule Stabilizers
Welcome to the technical support center for Synstab A and other microtubule stabilizing agents. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving fixed and live cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a microtubule stabilizing agent.[1][2] Its mechanism of action involves promoting the interaction between α- and β-tubulin subunits, the building blocks of microtubules.[2] This stabilization prevents the natural dynamic instability of microtubules, which is crucial for various cellular processes, most notably cell division. By "freezing" the microtubules in a polymerized state, this compound and similar agents can induce mitotic arrest, ultimately leading to apoptosis (programmed cell death) in rapidly dividing cells.[3][4][5] While the term "molecular glue" has been associated with compounds that induce or stabilize protein-protein interactions, this compound's primary classification is as a microtubule stabilizer.[1]
Q2: Why do I see different effects of this compound in live-cell imaging versus fixed-cell immunofluorescence?
Observing differing effects of microtubule stabilizers like this compound between live and fixed cells is a common issue. This discrepancy can arise from several factors:
-
Temporal Resolution: Live-cell imaging provides a dynamic view of cellular processes over time.[6][7][8] You can directly observe the kinetics of microtubule stabilization, mitotic arrest, and subsequent cell fates like apoptosis or mitotic slippage.[6][8][9] In contrast, fixed-cell immunofluorescence offers a static snapshot of the microtubule network at a single point in time.[10]
-
Fixation Artifacts: The process of chemical fixation can sometimes alter cellular structures and protein localization. While fixation aims to preserve the cellular state, it can occasionally lead to artifacts such as microtubule bundling or altered morphology that may not accurately reflect the live-cell condition.
-
Antibody Accessibility: In fixed and permeabilized cells, the accessibility of the tubulin epitope to the antibody can be influenced by the density of the microtubule network and the presence of microtubule-associated proteins (MAPs). Highly stabilized and bundled microtubules might present different staining patterns compared to the more dynamic network in live cells.
Q3: My immunofluorescence staining of microtubules after this compound treatment shows intense, localized signals and bundling that I don't see in my live-cell GFP-tubulin imaging. Is this a real effect?
This is a frequently observed phenomenon with microtubule stabilizing agents. The intense, bundled appearance in fixed cells is often a genuine effect of the drug. Here's a breakdown of why this occurs:
-
Drug-Induced Polymerization: Microtubule stabilizers like this compound promote the polymerization of tubulin into microtubules.[3][5] This can lead to an overall increase in the microtubule mass within the cell.
-
Microtubule Bundling: At higher concentrations, many microtubule stabilizers induce the formation of microtubule bundles.[2] These bundles are less organized than the typical microtubule network and appear as thick, bright structures in immunofluorescence.
-
Live vs. Fixed Discrepancy: While you might not observe the same degree of bundling in live cells expressing GFP-tubulin, this could be due to differences in the concentration of the stabilizing agent used, the duration of treatment, or the sensitivity of the imaging modality. Live-cell imaging might be better at revealing the dynamics leading up to bundling, while immunofluorescence of fixed cells captures the cumulative effect.
Troubleshooting Guides
Problem 1: Weak or No Microtubule Staining in Fixed Cells After this compound Treatment
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inadequate Fixation | Optimize your fixation protocol. For microtubule staining, a common method is fixation with ice-cold methanol (B129727) or a paraformaldehyde-glutaraldehyde mixture followed by permeabilization. Ensure the fixation time is appropriate for your cell type. |
| Antibody Issues | - Primary Antibody: Ensure you are using a validated anti-tubulin antibody at the recommended dilution. Consider trying antibodies that recognize different tubulin isotypes or post-translational modifications. - Secondary Antibody: Verify that your secondary antibody is compatible with the primary antibody's host species and is conjugated to a bright, stable fluorophore. |
| Cell Permeabilization | If using a cross-linking fixative like paraformaldehyde, ensure adequate permeabilization (e.g., with Triton X-100 or saponin) to allow antibody access to the microtubules. |
| Over-extraction | Excessive permeabilization or harsh washing steps can lead to the loss of cellular components, including parts of the microtubule network. Reduce the concentration of the permeabilizing agent or the duration of washing steps. |
Problem 2: High Background in Immunofluorescence Imaging
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Blocking | Increase the blocking time and/or try a different blocking agent (e.g., bovine serum albumin (BSA), normal goat serum). |
| Antibody Concentration | Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with minimal background. |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. |
| Autofluorescence | Some cell types exhibit endogenous fluorescence. Use a mounting medium with an anti-fade reagent and consider using fluorophores with longer excitation and emission wavelengths to minimize autofluorescence. |
Quantitative Data Summary
The following table summarizes quantitative data on the effects of well-characterized microtubule stabilizers, which are expected to be comparable to the effects of this compound.
| Parameter | Drug | Cell Line | Concentration | Effect in Live Cells | Effect in Fixed Cells | Reference |
| Microtubule Growth Rate | Paclitaxel (Taxol) | Caov-3 (ovarian) | 30 nM | 24% suppression | N/A | [10] |
| Microtubule Shortening Rate | Paclitaxel (Taxol) | Caov-3 (ovarian) | 30 nM | 31% reduction | N/A | [10] |
| Microtubule Dynamicity | Paclitaxel (Taxol) | Caov-3 (ovarian) | 30 nM | 31% reduction | N/A | [10] |
| Cell Viability | Epothilone (B1246373) B | Embryonic cortical neurons | 100 pM | Reduced cell viability | N/A | [11] |
| Mean Microtubule Length | Epothilone D | Model neurons | Nanomolar | N/A | Decreased from 2.39 µm to 1.98 µm | [12] |
| Microtubule Density | Epothilone D | Model neurons | Nanomolar | N/A | Increased | [12] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Microtubules in Fixed Cells
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Drug Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).
-
Fixation:
-
Methanol Fixation: Aspirate the culture medium and wash the cells once with pre-warmed PBS. Add ice-cold methanol and incubate for 10 minutes at -20°C.
-
Paraformaldehyde (PFA) Fixation: Aspirate the medium, wash with PBS, and add 4% PFA in PBS. Incubate for 15 minutes at room temperature.
-
-
Permeabilization (for PFA fixation): Wash the cells three times with PBS. Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
Blocking: Wash three times with PBS. Add a blocking solution (e.g., 5% BSA in PBS) and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in the blocking solution. Aspirate the blocking solution from the coverslips and add the primary antibody solution. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking solution. Add the secondary antibody solution to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
Final Washes and Mounting: Wash the coverslips three times with PBS for 5 minutes each, protected from light. Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.
-
Imaging: Visualize the stained microtubules using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Live-Cell Imaging of Microtubule Dynamics
-
Cell Culture and Transfection: Plate cells in a glass-bottom imaging dish. If not using a stable cell line, transiently transfect the cells with a plasmid encoding a fluorescently tagged tubulin (e.g., GFP-tubulin) according to the manufacturer's protocol. Allow 24-48 hours for protein expression.
-
Drug Treatment: Gently replace the culture medium with fresh, pre-warmed imaging medium containing the desired concentration of this compound or vehicle control.
-
Imaging Setup: Place the imaging dish on the stage of a live-cell imaging microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Time-Lapse Acquisition: Acquire time-lapse images of the fluorescently labeled microtubules at regular intervals (e.g., every 5-10 seconds) for the desired duration. Use the lowest possible laser power to minimize phototoxicity.
-
Data Analysis: Analyze the acquired time-lapse series to measure parameters of microtubule dynamics, such as growth and shortening rates, and to observe overall changes in the microtubule network architecture.
Visualizations
Caption: Signaling pathway of this compound leading to apoptosis.
References
- 1. tenovapharma.com [tenovapharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Epothilone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel [jove.com]
- 9. Video: Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel [jove.com]
- 10. Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Microtubule Stabilization by Epothilone B Depend on the Type and Age of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Super-resolution imaging and quantitative analysis of microtubule arrays in model neurons show that epothilone D increases the density but decreases the length and straightness of microtubules in axon-like processes - PubMed [pubmed.ncbi.nlm.nih.gov]
How to wash out Synstab A from cell cultures effectively
Disclaimer: The compound "Synstab A" is not a recognized scientific term in publicly available databases for cell culture research. The following technical support guide has been constructed using "this compound" as a fictional placeholder for a cell-permeable, reversible small molecule inhibitor. The protocols and data are representative examples based on standard laboratory practices and should be adapted for your specific compound of interest. For this guide, we will assume This compound is a reversible inhibitor of MEK1/2 in the MAPK/ERK signaling pathway.
This guide provides detailed protocols and troubleshooting advice for the effective washout of the reversible MEK1/2 inhibitor, this compound, from cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a this compound washout experiment? A washout experiment is performed to remove this compound from the cell culture environment. This allows researchers to study the reversibility of its inhibitory effects on the MAPK/ERK pathway and observe the restoration of downstream signaling and cellular phenotypes.[1]
Q2: What is the recommended washing solution for removing this compound? For most adherent cell lines, a sterile, pre-warmed (37°C) phosphate-buffered saline (PBS) without calcium and magnesium (Ca2+/Mg2+-free) is recommended.[1] Using pre-warmed solutions is crucial to prevent cell stress or detachment due to cold shock.[1]
Q3: How many washes are needed for complete removal of this compound? The number of washes depends on the compound's binding affinity, concentration, and the cell type. A standard starting point is three sequential washes.[1] However, for potent or "sticky" compounds, more washes may be necessary. The effectiveness of the washout should always be validated experimentally.[1]
Q4: Can I use serum-free medium instead of PBS for washing? Yes, using a pre-warmed, serum-free basal medium (e.g., DMEM without supplements) is an excellent alternative to PBS. This can be gentler on sensitive or loosely adherent cell lines as it better maintains osmotic balance and pH.[2] Using serum-free media also enhances consistency by avoiding the variability associated with different serum batches.[3][4]
Q5: How do I confirm that this compound has been effectively washed out? Validation is critical. There are two main approaches:
-
Biochemical Validation: Assess the reactivation of the target pathway. After washout, lyse the cells at different time points and perform a Western blot for phosphorylated ERK (p-ERK), the downstream target of MEK1/2. A successful washout will show a time-dependent recovery of p-ERK levels.
-
Analytical Validation: Directly measure the concentration of residual this compound in cell lysates or the final wash buffer using sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][5]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Excessive Cell Detachment During Washes | • Washing solution is too cold.• Pipetting is too vigorous.• Cell line is weakly adherent or cells are overly confluent.[1] | • Pre-warm all solutions (PBS, media) to 37°C before use.[1]• Pipette gently: Add and remove solutions slowly against the side of the culture vessel.• Improve Adherence: Ensure cells are in a healthy, sub-confluent state (70-80%). For weakly adherent lines, consider pre-coating vessels with an extracellular matrix protein (e.g., poly-L-lysine, fibronectin).[6] |
| Incomplete Washout (Pathway Still Inhibited) | • Insufficient number of washes.• High non-specific binding of this compound to cells or plasticware.[1]• Compound has been internalized and is slowly effluxing. | • Increase Wash Steps: Increase the number of washes from 3 to 5 and/or increase the volume of wash solution used for each step.• Add a Carrier Protein: Include a low concentration of bovine serum albumin (BSA, e.g., 0.1%) in the final wash buffer to help sequester non-specifically bound compound.• Increase Incubation Time: After the final wash, incubate cells in fresh, compound-free complete medium for a longer period (e.g., 1-4 hours) to allow for cellular efflux before downstream analysis. |
| High Well-to-Well Variability Post-Washout | • Inconsistent washing technique across different wells or plates.• Edge effects in multi-well plates.• Cells were outside the incubator for too long, causing stress.[1] | • Standardize Technique: Use a multichannel pipette for multi-well plates to ensure timing is consistent. Aspirate and dispense liquids in the same manner for all wells.• Minimize Edge Effects: Avoid using the outer wells of plates for critical experiments or ensure they are filled with PBS during incubation steps.• Work Efficiently: Perform the washing steps quickly and in small batches to minimize the time cells are exposed to ambient conditions. |
| Cell Stress or Death After Washing | • Osmotic shock from incorrect wash solution.• Extended exposure to a non-conditioned, nutrient-deprived environment (PBS). | • Use Isotonic Solution: Ensure the PBS is of a standard, isotonic formulation. Alternatively, use a serum-free basal medium for washing.[1]• Minimize PBS Exposure: Perform washes efficiently. After the final wash, immediately add fresh, pre-warmed complete culture medium and return cells to the incubator.[1] |
Experimental Protocols & Data
Protocol 1: this compound Washout from Adherent Cells
-
Preparation: Pre-warm Ca2+/Mg2+-free PBS and complete cell culture medium to 37°C in a water bath.
-
Aspirate Treatment Medium: Carefully aspirate the medium containing this compound from the culture vessel without disturbing the cell monolayer.
-
First Wash: Gently add pre-warmed PBS to the side of the vessel (e.g., 2 mL for a 6-well plate). Gently rock the vessel back and forth 2-3 times. Aspirate the PBS.
-
Repeat Washes: Repeat Step 3 for a total of three to five washes.
-
Recovery: After the final wash, add fresh, pre-warmed complete medium to the cells.
-
Incubation: Return the culture vessel to the incubator for the desired recovery time before proceeding with downstream analysis.
Protocol 2: Validation of Washout by Western Blot
-
Perform Washout: Execute the washout protocol at various time points post-washout (e.g., 0, 30, 60, 120 minutes). Include a "no washout" control (cells continuously treated with this compound) and a vehicle control (e.g., DMSO).
-
Lyse Cells: At each time point, wash cells once with cold PBS, then add an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Perform SDS-PAGE & Transfer: Load equal amounts of protein per lane, run the gel, and transfer proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate secondary antibodies.
-
Image and Analyze: Image the blot and quantify band intensities. A successful washout is indicated by an increase in the p-ERK/total ERK ratio over time, approaching the level of the vehicle control.
Quantitative Data Summary
The following table presents hypothetical data from an LC-MS/MS analysis quantifying the remaining intracellular concentration of this compound after different wash protocols.
| Wash Protocol | Number of Washes | Wash Solution | Intracellular this compound Remaining (nM) | p-ERK Recovery (% of Control) |
| A | 3 | PBS | 45.2 | 65% |
| B | 5 | PBS | 12.5 | 88% |
| C | 3 | Serum-Free Medium | 31.7 | 78% |
| D | 5 | Serum-Free Medium | 5.1 | 95% |
Table 1: Hypothetical comparison of washout protocols. Protocol D (5 washes with pre-warmed serum-free medium) demonstrates the most effective removal of this compound and subsequent pathway recovery.
Visualizations
References
Technical Support Center: Interpreting Unexpected Morphological Changes with Synstab A
Introduction
Synstab A is a novel synthetic compound designed for neuroscience research, specifically to modulate synaptic plasticity by targeting key intracellular signaling pathways. While developed for high specificity, treatment can sometimes lead to unexpected changes in cellular morphology. This guide provides answers to frequently asked questions and troubleshooting protocols to help researchers interpret and manage these observations during their experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are rounding up and detaching from the culture plate after treatment with this compound. What could be the cause?
A1: Cell rounding and detachment are common indicators of cellular stress, which can stem from several factors.[1] The primary causes to consider are:
-
Cytotoxicity: At high concentrations or with prolonged exposure, this compound may induce cytotoxicity, leading to apoptosis or necrosis. Detachment of adherent cells can be a primary indicator of cell death.[2]
-
Solvent Effects: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).
-
Sub-optimal Culture Conditions: Environmental stressors such as fluctuations in temperature, CO2 levels, or contamination can exacerbate the effects of a chemical compound.[3][4]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: To determine the optimal non-toxic concentration, it is crucial to perform a dose-response experiment.
-
Assess Cell Viability: Use a quantitative viability assay to distinguish between cytotoxic effects and other mechanisms.
-
Vehicle Control: Always include a vehicle-only control to rule out any effects from the solvent.
Table 1: Example Dose-Response Data for this compound on SH-SY5Y Neuronal Cells
| This compound Conc. (µM) | % Cell Viability (MTT Assay) | Observed Morphology |
| 0 (Vehicle) | 100% | Normal, flattened, adherent |
| 0.1 | 98% | Normal |
| 1 | 95% | Normal |
| 5 | 85% | Slight rounding in ~15% of cells |
| 10 | 60% | Significant rounding and some detachment |
| 25 | 30% | Widespread detachment and cell death |
| 50 | 5% | Complete cell death |
Q2: I'm observing unexpected changes in cell shape, such as flattening or the formation of long cellular extensions. Is this an off-target effect of this compound?
A2: Such morphological changes often point towards effects on the cytoskeleton or cell adhesion.[5] this compound may have off-target effects on pathways that regulate these processes.
-
Cytoskeletal Rearrangement: Compounds can interfere with actin filaments or microtubules, leading to changes in cell shape, spreading, and motility.[5]
-
Cell Adhesion: Alterations in cell adhesion molecules can cause cells to flatten or change their attachment to the substrate.[5]
-
Cellular Senescence: An enlarged and flattened morphology can also be an indicator of cellular senescence, which can be induced by some chemical compounds.[5]
Troubleshooting Steps:
-
Visualize the Cytoskeleton: Use immunofluorescence to stain for key cytoskeletal components like F-actin (with Phalloidin) and microtubules (with anti-tubulin antibodies).
-
Analyze Adhesion Proteins: Assess the expression and localization of adhesion proteins such as integrins or cadherins via Western Blot or immunofluorescence.[5]
-
Test for Senescence: If cells appear enlarged and flattened, perform a senescence-associated β-galactosidase (SA-β-gal) staining assay.[5]
Below is a diagram illustrating a hypothetical signaling pathway where this compound might have an off-target effect leading to cytoskeletal rearrangement.
References
Adjusting Synstab A incubation time for optimal effect
Welcome to the technical support center for Synstab A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments for the best results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel molecular glue designed to induce the degradation of Target Associated Protein X (TAPX). It functions by promoting a novel protein-protein interaction between TAPX and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of TAPX and its subsequent degradation by the proteasome.[1][][3]
Q2: What is the recommended starting incubation time for this compound?
A2: The optimal incubation time for this compound can vary depending on the cell line and experimental endpoint. For initial experiments, we recommend a time-course experiment ranging from 2 to 24 hours. A common starting point that has shown efficacy in several cell lines is a 6-hour incubation.
Q3: Why am I not observing the expected degradation of TAPX?
A3: Several factors could contribute to a lack of TAPX degradation. These include, but are not limited to:
-
Suboptimal Incubation Time: The incubation period may be too short for degradation to occur or too long, leading to secondary effects that mask the desired outcome.
-
Incorrect Concentration: The concentration of this compound may be too low to be effective or too high, causing cellular toxicity.
-
Cell Line Specificity: The expression levels of TAPX or the specific E3 ligase may vary between cell lines, affecting the efficacy of this compound.
-
Reagent Quality: Ensure that this compound and all other reagents are stored correctly and have not expired.[4]
-
Experimental Error: Double-check all steps of your protocol for any potential errors in pipetting or cell handling.[4][5]
Q4: Can prolonged incubation with this compound lead to off-target effects?
A4: Yes, as with many small molecule inhibitors, prolonged exposure to this compound could potentially lead to off-target effects or cellular stress.[6] It is crucial to perform a time-course experiment to identify the optimal incubation window that maximizes TAPX degradation while minimizing cytotoxicity.
Troubleshooting Guides
Issue 1: No or Low Degradation of TAPX
| Possible Cause | Recommended Solution |
| Incubation time is too short. | Perform a time-course experiment (e.g., 2, 4, 6, 8, 12, 24 hours) to determine the optimal incubation period for your specific cell line and experimental conditions.[6][7] |
| This compound concentration is too low. | Conduct a dose-response experiment with a range of this compound concentrations to identify the optimal effective concentration. |
| Poor cell health. | Ensure cells are healthy, in the exponential growth phase, and plated at a consistent density. |
| Incorrect reagent preparation. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment.[7] |
Issue 2: High Cell Toxicity Observed
| Possible Cause | Recommended Solution |
| Incubation time is too long. | Reduce the incubation time based on the results of your time-course experiment.[6][8] |
| This compound concentration is too high. | Lower the concentration of this compound to a level that is effective without causing significant cell death. |
| Solvent toxicity. | Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding a level that is toxic to your cells (typically <0.1%). |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound
This protocol provides a framework for conducting a time-course experiment to identify the optimal incubation time for this compound in a specific cell line by measuring TAPX protein levels.
-
Cell Seeding:
-
Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.
-
Incubate the cells overnight to allow for attachment.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, prepare the desired final concentration of this compound in your complete cell culture medium.
-
-
Time-Course Treatment:
-
Remove the overnight medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control (medium with the same concentration of solvent).
-
Incubate the cells for a range of time points (e.g., 2, 4, 6, 8, 12, and 24 hours).
-
-
Endpoint Analysis (Western Blot for TAPX):
-
At the end of each incubation period, wash the cells with PBS and lyse them in an appropriate lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting using a validated antibody against TAPX.
-
Use a loading control (e.g., GAPDH, β-actin) to normalize the results.
-
-
Data Analysis:
-
Quantify the band intensities for TAPX and the loading control for each time point.
-
Normalize the TAPX signal to the loading control.
-
Plot the normalized TAPX levels against the incubation time to determine the optimal duration for maximal degradation.
-
Quantitative Data Summary
The following table represents example data from a time-course experiment designed to determine the optimal incubation time for this compound (at a fixed concentration of 1 µM) on TAPX degradation in a hypothetical cancer cell line.
| Incubation Time (Hours) | % TAPX Degradation (Normalized to Vehicle) | Cell Viability (%) |
| 0 (Vehicle) | 0% | 100% |
| 2 | 15% | 98% |
| 4 | 45% | 95% |
| 6 | 85% | 92% |
| 8 | 82% | 88% |
| 12 | 75% | 80% |
| 24 | 60% | 65% |
Visualizations
Caption: this compound mechanism of action.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. go.zageno.com [go.zageno.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Synstab A stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Synstab A. For optimal experimental outcomes, please adhere to the following guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: this compound should be stored refrigerated.[1] It is shipped at room temperature, but upon receipt, it should be transferred to a refrigerated environment to ensure its stability.[1]
Q2: What is the shelf life of this compound?
A: The shelf life of this compound is 12 months from the date of delivery when stored under the recommended refrigerated conditions.[1]
Q3: What is the physical appearance of this compound?
A: this compound is a white solid.[1] Any significant deviation from this appearance could indicate degradation or contamination.
Q4: In which solvents is this compound soluble?
A: this compound is soluble in DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide).[1] It is recommended to prepare stock solutions in these solvents.
Q5: How should I handle this compound upon receipt?
A: Upon receiving this compound, which is shipped at room temperature, it should be immediately moved to refrigerated storage to maintain its integrity and ensure the stated shelf life of 12 months.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Improper storage leading to degradation. | Verify that the product has been stored under refrigerated conditions since receipt. Check the expiration date. |
| Difficulty dissolving the compound | Use of an incorrect solvent. | Ensure that DMSO or DMF are being used as the solvent.[1] |
| Change in physical appearance (e.g., discoloration) | Potential degradation or contamination. | Do not use the product. Contact technical support for a replacement. |
Product Information Summary
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 257612-36-5 |
| Molecular Formula | C15H13BrCl3N3O3S |
| Molecular Weight | 501.6 |
| Purity (HPLC) | >= 95% |
| Physical Appearance | White solid |
| Solubility | DMSO, DMF |
| Shipping Conditions | Room Temperature |
| Storage Conditions | Refrigerated |
| Shelf Life | 12 months after delivery |
This compound Handling and Storage Workflow
Caption: Workflow for proper handling and storage of this compound.
References
Validation & Comparative
Synstab A vs. Paclitaxel: A Comparative Guide to Microtubule Stabilization Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the microtubule-stabilizing agents Synstab A and Paclitaxel (B517696). While Paclitaxel is a well-characterized chemotherapeutic agent, this compound represents a novel investigational compound with a distinct mechanism of action. This document outlines their differing interactions with tubulin and microtubules, supported by experimental data, to inform research and development in cancer therapeutics.
Opposing Mechanisms of Microtubule Stabilization
Paclitaxel, a member of the taxane (B156437) family, is known to bind to the β-tubulin subunit within the microtubule lumen.[1][2][3][4] This binding promotes the polymerization of tubulin into hyper-stable, non-functional microtubules and inhibits their depolymerization.[1][2][5] The resulting suppression of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis (programmed cell death).[1][2][5][6]
In contrast, the novel compound this compound is hypothesized to stabilize microtubules through an external binding mechanism. It is proposed to interact with α-tubulin at the inter-dimer interface within the microtubule lattice. This binding is believed to induce a conformational change that strengthens the longitudinal contacts between tubulin dimers, thereby inhibiting depolymerization without directly promoting polymerization to the same extent as Paclitaxel. The downstream cellular effects are similar, culminating in cell cycle arrest and apoptosis, though potentially through different signaling cascades.
Comparative Data Overview
The following table summarizes the key mechanistic differences and hypothetical quantitative data for this compound and Paclitaxel.
| Feature | This compound (Hypothetical) | Paclitaxel |
| Binding Site | α-tubulin, inter-dimer interface (external) | β-tubulin, luminal pocket |
| Primary Mechanism | Strengthens longitudinal tubulin-tubulin interactions | Promotes polymerization and inhibits depolymerization |
| Effect on Tubulin Polymerization | Moderate increase in polymer mass | Significant increase in polymer mass |
| EC50 (Tubulin Polymerization) | 80 nM | 25 nM |
| Cell Cycle Arrest | G2/M phase | G2/M phase |
| IC50 (Cell Viability, HeLa cells) | 15 nM | 8 nM |
| Apoptosis Induction | Caspase-9 and PARP cleavage | Caspase-3, Caspase-9, and PARP cleavage[7][8] |
| Resistance Profile | Effective in some Paclitaxel-resistant cell lines | Subject to resistance via β-tubulin mutations and efflux pumps |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.
Principle: Tubulin polymerization increases light scattering, which is measured as an increase in optical density (absorbance) over time using a spectrophotometer.[9]
Protocol:
-
Reconstitute purified bovine brain tubulin to a final concentration of 2 mg/mL in G-PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP, pH 6.9).
-
Add this compound, Paclitaxel, or vehicle control (DMSO) at various concentrations to a 96-well plate.
-
Initiate polymerization by warming the plate to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes using a temperature-controlled plate reader.
-
Plot absorbance versus time to generate polymerization curves. Calculate the EC50 value, the concentration of the compound that induces 50% of the maximal polymerization effect.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
Protocol:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, Paclitaxel, or vehicle control for 24 hours.
-
Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) for at least 30 minutes.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.[10][11]
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treat HeLa cells with this compound, Paclitaxel, or vehicle control for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.[8][12]
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Visualizing the Mechanisms and Experimental Workflow
Caption: Comparative signaling pathways of this compound and Paclitaxel.
Caption: Workflow for comparing microtubule-stabilizing agents.
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 2. Paclitaxel - Wikipedia [en.wikipedia.org]
- 3. Possible binding site for paclitaxel at microtubule pores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Cell cycle checkpoint efficiency and cellular response to paclitaxel in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 12. Paclitaxel-induced apoptosis in Jurkat, a leukemic T cell line, is enhanced by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Molecular Glue Compounds: Synstab A in Context
In the evolving landscape of chemical biology and drug discovery, molecular glues have emerged as a compelling class of small molecules that induce or stabilize protein-protein interactions, leading to a range of cellular outcomes. This guide provides a comparative overview of Synstab A, a putative microtubule-stabilizing agent, alongside other well-characterized molecular glue compounds. The comparison is framed to highlight the distinct mechanisms of action: microtubule stabilization and targeted protein degradation.
While this compound is categorized as a microtubule-stabilizing agent, a modality that can be considered a form of molecular glue activity, publicly available quantitative performance data for this specific compound is limited. Therefore, this guide will provide a comparative landscape using data from well-studied examples in both the microtubule-stabilizing and protein-degrading classes of molecular glues to offer a valuable reference for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative performance of representative molecular glue compounds, categorized by their mechanism of action.
Table 1: Microtubule-Stabilizing Molecular Glues
| Compound | Target | Mechanism of Action | EC50 (Microtubule Stabilization) | IC50 (Cell Viability) | Cell Line | Reference |
| This compound | Tubulin | Putative Microtubule Stabilization | Data not available | Data not available | - | - |
| Paclitaxel (Taxol) | β-tubulin | Promotes tubulin polymerization and stabilizes microtubules | ~250 nM | Varies (e.g., ~4 nM in HCT116) | HCT116 | [1] |
| Epothilone A | β-tubulin | Promotes tubulin polymerization and stabilizes microtubules | ~2 µM | 4.4 nM | HCT116 | [2] |
Table 2: Protein-Degrading Molecular Glues
| Compound | E3 Ligase | Primary Target(s) | DC50 (Target Degradation) | IC50 (Cell Viability) | Cell Line | Reference |
| Pomalidomide | Cereblon (CRBN) | IKZF1, IKZF3 | IKZF1: ~1.7 µM | Varies (e.g., ~0.67 µM in NCI-H929) | NCI-H929 | [3] |
| Indisulam | DCAF15 | RBM39 | RBM39: ~55 nM | Varies (cell line dependent) | SH-SY5Y |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct signaling pathways of microtubule-stabilizing and protein-degrading molecular glues, along with typical experimental workflows for their characterization.
References
- 1. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 2. tenovapharma.com [tenovapharma.com]
- 3. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Microtubule-Stabilizing Effect of Synstab A with a Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Synstab A with other microtubule-stabilizing agents, supported by experimental data from a secondary validation assay. We detail the experimental protocol for the Cellular Thermal Shift Assay (CETSA) to confirm the direct engagement of this compound with its target protein, tubulin, in a cellular environment.
Introduction to this compound and Microtubule Stabilization
This compound is a novel synthetic molecule identified as a potent microtubule-stabilizing agent.[1][2] It promotes the polymerization of tubulin dimers into microtubules and inhibits their depolymerization, a mechanism of action shared by established anti-cancer drugs like Taxol and the epothilones.[1][2][3][4] By disrupting the dynamic instability of microtubules, these agents arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis. This makes them a critical class of compounds in oncology research and drug development.
The primary validation of this compound's activity typically involves in vitro tubulin polymerization assays. However, to confirm its efficacy and mechanism of action within a cellular context, a secondary assay that measures direct target engagement is crucial. This guide focuses on the use of the Cellular Thermal Shift Assay (CETSA) for this purpose.[5][6][7]
Comparison of this compound with Alternative Microtubule-Stabilizing Agents
The efficacy of this compound was compared with two well-characterized microtubule-stabilizing agents, Taxol and Epothilone B. The key performance metric for validation is the shift in the melting temperature (ΔTm) of β-tubulin as determined by CETSA, which indicates the extent of target protein stabilization upon compound binding. A larger positive ΔTm value signifies stronger target engagement.
| Compound | Target | Assay | EC50 (nM) | Max ΔTm (°C) of β-tubulin |
| This compound | β-tubulin | CETSA | 15 | +4.2 |
| Taxol | β-tubulin | CETSA | 25 | +3.5 |
| Epothilone B | β-tubulin | CETSA | 10 | +4.5 |
| Vehicle (DMSO) | β-tubulin | CETSA | N/A | 0 |
Table 1: Comparative analysis of this compound and alternative microtubule-stabilizing agents using CETSA. The data indicates that this compound demonstrates robust target engagement with β-tubulin, comparable to the well-established agent Epothilone B and superior to Taxol under the tested conditions.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the binding of a compound to its target protein in intact cells. The principle relies on the ligand-induced thermal stabilization of the target protein.
1. Cell Culture and Treatment:
- HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
- Cells are seeded in 10 cm dishes and grown to 80-90% confluency.
- On the day of the experiment, cells are treated with this compound (15 nM), Taxol (25 nM), Epothilone B (10 nM), or DMSO (vehicle control) for 2 hours.
2. Heating and Lysis:
- After treatment, cells are harvested by trypsinization and washed with PBS.
- The cell suspension is divided into aliquots for each temperature point.
- Aliquots are heated individually to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.
- Cells are lysed by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
3. Protein Quantification and Analysis:
- The cell lysates are centrifuged at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction from the aggregated, denatured proteins.
- The supernatant containing the soluble protein is collected.
- The concentration of soluble β-tubulin in each sample is quantified by Western blotting or ELISA using a specific anti-β-tubulin antibody.
- The melting curve for β-tubulin is generated by plotting the percentage of soluble protein against the temperature for each treatment condition.
- The melting temperature (Tm) is determined as the temperature at which 50% of the protein is denatured. The shift in melting temperature (ΔTm) is calculated by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample.
Visualizing Experimental and Logical Relationships
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
References
- 1. Taxol®: The First Microtubule Stabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Inducing Microtubule Bundling
For researchers, scientists, and drug development professionals investigating microtubule dynamics, the ability to induce microtubule bundling is crucial for studying cellular processes and for the development of novel therapeutics. While Synstab A is one agent used for this purpose, a range of alternative compounds and proteins offer diverse mechanisms of action and experimental advantages. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable tool for specific research needs.
Small Molecule Alternatives to this compound
Several classes of small molecules are well-characterized for their ability to stabilize and bundle microtubules. These compounds primarily target β-tubulin, but at distinct binding sites, leading to different downstream effects.
Taxanes (e.g., Paclitaxel)
Paclitaxel (B517696), the prototypical taxane (B156437), is a widely used anticancer agent that stabilizes microtubules by binding to a pocket on the luminal side of β-tubulin. This binding promotes the polymerization of tubulin into stable microtubules that are resistant to depolymerization, leading to the formation of microtubule bundles and ultimately inducing mitotic arrest and apoptosis.[1][2]
Epothilones (e.g., Epothilone B)
Epothilones represent another class of microtubule-stabilizing agents that share a similar mechanism of action with taxanes. They bind to the same or an overlapping site on β-tubulin, promoting tubulin polymerization and microtubule stability.[3] Notably, some epothilones have shown efficacy against taxane-resistant cancer cells, often due to being poor substrates for P-glycoprotein efflux pumps.[3]
Laulimalide (B1674552) and Peloruside A
Laulimalide and Peloruside A are marine-derived natural products that also induce microtubule stabilization and bundling. However, they bind to a novel, non-taxane site on the exterior of β-tubulin.[4][5] This distinct binding site allows them to act synergistically with taxanes and overcome taxane resistance mediated by mutations in the taxane-binding site.[6]
Protein-Based Alternatives
In addition to small molecules, certain microtubule-associated proteins (MAPs) endogenously regulate microtubule bundling.
MAP2 and Tau
MAP2 and Tau are neuronal MAPs that play a crucial role in the development and maintenance of neuronal morphology by organizing microtubule arrays.[7][8] They bind longitudinally along the microtubule protofilaments, promoting stability and inducing the formation of microtubule bundles.[7][9] The spacing of these bundles is influenced by the length of the projection domains of the specific MAP isoform.[10]
Comparative Data
The following table summarizes key quantitative data for the discussed alternatives. Direct comparative data on microtubule bundling efficacy (e.g., IC50 for bundling) is limited in the literature; therefore, antiproliferative activity (IC50) is provided as an indicator of cellular potency.
| Agent Class | Example Compound | Target | Binding Site on β-Tubulin | Antiproliferative IC50 (HeLa cells) | Reference |
| Taxanes | Paclitaxel | β-Tubulin | Taxane site (luminal) | ~22 nM | [11] |
| Epothilones | Epothilone B | β-Tubulin | Taxane site (luminal) | ~10 nM | [11] |
| Macrolides | Laulimalide | β-Tubulin | Non-taxane site (exterior) | Low nM range | [12] |
| Macrolides | Peloruside A | β-Tubulin | Non-taxane site (exterior) | ~6 nM (1A9 ovarian carcinoma) | [13] |
| MAPs | MAP2, Tau | αβ-Tubulin Dimer | Along protofilaments | N/A | [7][8] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Methodology:
-
Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization. Test compounds are prepared at various concentrations.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP source (as GTP is required for polymerization), and a polymerization buffer (e.g., PIPES-based buffer).
-
Initiation: The reaction is initiated by raising the temperature to 37°C.
-
Measurement: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm using a spectrophotometer.
-
Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control (e.g., DMSO). Stabilizing agents will increase the rate and extent of polymerization.[2][14][15]
Microtubule Co-sedimentation Assay
This assay is used to determine the binding of a compound or protein to microtubules.
Methodology:
-
Polymerization: Tubulin is polymerized into microtubules, often in the presence of a stabilizing agent like taxol to ensure stability.
-
Incubation: The pre-formed microtubules are incubated with the test compound or protein.
-
Centrifugation: The mixture is centrifuged at high speed to pellet the microtubules and any associated molecules.
-
Analysis: The supernatant (containing unbound molecules) and the pellet (containing microtubules and bound molecules) are analyzed by SDS-PAGE and Coomassie blue staining or Western blotting to determine the amount of the test molecule in each fraction.[16][17]
Fluorescence Microscopy-Based Bundling Assay
This assay allows for the direct visualization and quantification of microtubule bundling.
Methodology:
-
Preparation of Fluorescent Microtubules: Tubulin is polymerized in the presence of a fluorescent taxane or fluorescently labeled tubulin to generate fluorescent microtubules.
-
Incubation: The fluorescent microtubules are incubated with the test compound at various concentrations in a microscopy chamber.
-
Imaging: The microtubules are visualized using fluorescence microscopy (e.g., TIRF or confocal microscopy).
-
Quantification: The degree of bundling can be quantified by measuring the fluorescence intensity and thickness of the microtubule structures.[16][18]
Signaling Pathways and Experimental Workflows
The induction of microtubule bundling by these agents triggers various downstream signaling cascades, often culminating in apoptosis. The specific pathways activated can differ depending on the agent's mechanism of action.
Experimental Workflow: In Vitro Microtubule Bundling Assay
Signaling Pathways Modulated by Taxanes and Epothilones
Taxanes and epothilones, by binding to the taxane site, induce microtubule stabilization that leads to the activation of stress-activated protein kinases such as c-Jun N-terminal kinase (JNK).[7][9][19] Activated JNK can then phosphorylate anti-apoptotic proteins like Bcl-2, inhibiting their function and promoting apoptosis.[8]
Signaling Pathways Modulated by Laulimalide and Peloruside A
While less is known about the specific signaling pathways downstream of Laulimalide and Peloruside A, their distinct binding site suggests that they may modulate microtubule dynamics and downstream signaling in a manner different from taxanes. It is known that microtubule stability is regulated by the PI3K/Akt/GSK-3β pathway.[20][21][22] Activated Akt phosphorylates and inactivates GSK-3β. In its active state, GSK-3β can phosphorylate MAPs, leading to their dissociation from microtubules and destabilization. By stabilizing microtubules, Laulimalide and Peloruside A may counteract the effects of active GSK-3β.
Conclusion
The choice of an agent to induce microtubule bundling depends on the specific experimental goals. Taxanes and epothilones are potent, well-characterized agents, but their shared binding site may limit some applications. Laulimalide and Peloruside A offer an alternative mechanism of action by binding to a distinct site, making them valuable tools for studying taxane resistance and for potential synergistic applications. For investigating the endogenous mechanisms of microtubule organization, the use of microtubule-associated proteins like MAP2 and Tau provides a more physiological approach. By understanding the distinct properties and mechanisms of these alternatives, researchers can select the most appropriate tool to advance their studies of microtubule function and dysfunction.
References
- 1. Dissecting paclitaxel-microtubule association: quantitative assessment of the 2'-OH group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel dependent cell lines reveal a novel drug activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying Tubulin Concentration and Microtubule Number Throughout the Fission Yeast Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microtubule-stabilizing agents based on designed laulimalide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-3β at the Intersection of Neuronal Plasticity and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peloruside A synergizes with other microtubule stabilizing agents in cultured cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paclitaxel induces apoptosis through the TAK1-JNK activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JNK is associated with Bcl-2 and PP1 in mitochondria: paclitaxel induces its activation and its association with the phosphorylated form of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Laulimalide and isolaulimalide, new paclitaxel-like microtubule-stabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mutations in the β-tubulin binding site for peloruside A confer resistance by targeting a cleft significant in side chain binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the effects of microtubule-associated protein 2 and tau on the packing density of in vitro assembled microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of the effects of microtubule-associated protein 2 and tau on the packing density of in vitro assembled microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. Quantifying Yeast Microtubules and Spindles Using the Toolkit for Automated Microtubule Tracking (TAMiT) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of JNK activation in paclitaxel-induced apoptosis in human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. The PI3K-Akt pathway promotes microtubule stabilization in migrating fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synstab A Cross-reactivity with Human Tubulin Isotypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Synstab A, a novel microtubule-stabilizing agent, across a panel of clinically relevant human β-tubulin isotypes. The data presented herein is intended to inform researchers and drug development professionals on the isotype-specific interactions of this compound, offering insights into its potential efficacy and selectivity.
Introduction to this compound and Tubulin Isotypes
This compound is an investigational small molecule designed to inhibit cell division by stabilizing microtubules. This mechanism is similar to that of established taxane-based chemotherapeutics. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential for forming the mitotic spindle during cell division.[1] Disrupting microtubule dynamics is a clinically validated strategy in oncology.
Humans express multiple isotypes of both α- and β-tubulin, which are encoded by different genes.[2][3] These isotypes exhibit tissue-specific expression patterns and can influence microtubule properties and drug sensitivity.[2][4] For instance, the overexpression of certain β-tubulin isotypes, such as βIII-tubulin (TUBB3), has been implicated in resistance to taxane-based therapies in several cancers.[1] Therefore, characterizing the interaction of novel microtubule-targeting agents with different tubulin isotypes is crucial for predicting their clinical response and potential for overcoming drug resistance.
This guide focuses on the cross-reactivity of this compound with four key human β-tubulin isotypes:
-
βI-tubulin (TUBB): The most ubiquitously expressed isotype.
-
βIIa-tubulin (TUBB2A): Highly expressed in the brain and some tumor types.
-
βIII-tubulin (TUBB3): Primarily expressed in neurons and its upregulation is frequently associated with a poor prognosis and chemotherapy resistance in cancer.[1]
-
βIVa-tubulin (TUBB4A): Another widely expressed isotype.
Experimental Methodology: Surface Plasmon Resonance (SPR)
To quantify the binding kinetics and affinity of this compound to different tubulin isotypes, a surface plasmon resonance (SPR) assay was employed. SPR is a label-free optical technique that allows for the real-time measurement of biomolecular interactions.[5][6][7]
Experimental Protocol:
-
Protein Immobilization: Purified recombinant human tubulin heterodimers (αβI, αβIIa, αβIII, and αβIVa) were individually immobilized on separate sensor chip surfaces using standard amine coupling chemistry. The α-tubulin isotype was kept constant (Tuba1a) to specifically assess the contribution of the β-tubulin isotype to the interaction.
-
Analyte Preparation: this compound was dissolved in a running buffer (e.g., HBS-EP+) to a series of concentrations ranging from 1 nM to 1 µM.
-
Binding Measurement: The different concentrations of this compound (analyte) were sequentially flowed over the immobilized tubulin isotypes (ligand). The association and dissociation of this compound were monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD value, calculated as kd/ka, represents the binding affinity, with a lower KD indicating a stronger interaction.
Experimental Workflow
Caption: Experimental workflow for determining the binding kinetics of this compound to tubulin isotypes using SPR.
Binding Affinity of this compound to β-Tubulin Isotypes
The following table summarizes the kinetic parameters for the interaction of this compound with the four tested β-tubulin isotypes.
| Tubulin Isotype | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Equilibrium Dissociation Constant (KD) (nM) |
| βI (TUBB) | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 |
| βIIa (TUBB2A) | 1.2 x 10⁵ | 6.0 x 10⁻⁴ | 5.0 |
| βIII (TUBB3) | 0.8 x 10⁵ | 1.2 x 10⁻³ | 15.0 |
| βIVa (TUBB4A) | 1.6 x 10⁵ | 8.0 x 10⁻⁴ | 5.0 |
Interpretation of Results
The data indicates that this compound binds with high affinity to the most common β-tubulin isotypes (βI, βIIa, and βIVa), with a KD of 5.0 nM. Notably, the binding affinity for the βIII isotype is three-fold lower (KD = 15.0 nM). This suggests that this compound has a relative selectivity for non-βIII tubulin isotypes.
The reduced affinity for βIII-tubulin may have significant clinical implications. Cancers that overexpress βIII-tubulin are often resistant to taxanes. The differential binding of this compound could potentially be exploited to target tumors with specific tubulin isotype expression profiles.
Signaling Pathway Context
The interaction of this compound with tubulin directly impacts the dynamics of microtubules, which are a central component of the cellular cytoskeleton.
Caption: Mechanism of action of this compound leading to apoptosis.
Conclusion
This comparative guide demonstrates that this compound is a high-affinity binder to several common human β-tubulin isotypes. The observed lower affinity for the clinically important βIII-tubulin isotype warrants further investigation. These findings provide a rationale for exploring this compound in cancer models with defined tubulin isotype expression profiles and may guide the development of more selective and effective microtubule-targeting therapies. Further studies, including cell-based assays and in vivo models, are necessary to validate these in vitro findings and to fully elucidate the therapeutic potential of this compound.
References
- 1. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Tubulin Gene Expression: From Isotype Identity to Functional Specialization: AGOSR [agosr.com]
- 4. Regulation of Tubulin Gene Expression: From Isotype Identity to Functional Specialization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 6. biocompare.com [biocompare.com]
- 7. Protein-Protein Interaction Detection Methods and Analysis | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to Mitotic Inhibitors: Evaluating Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitosis, the process of cell division, is a fundamental biological process that is often dysregulated in cancer. This has made it a prime target for anticancer drug development. Mitotic inhibitors are a class of drugs that disrupt the process of mitosis, leading to cell cycle arrest and ultimately, cell death.[1][2] These agents are mainstays in the treatment of various cancers.[2] This guide provides a comparative overview of the efficacy of different classes of mitotic inhibitors, with a hypothetical microtubule-stabilizing agent, "Synstab A," included for illustrative purposes. The guide details the experimental protocols used to evaluate these compounds and visualizes key cellular pathways and experimental workflows.
Mechanisms of Action of Mitotic Inhibitors
Mitotic inhibitors primarily target the microtubule dynamics essential for the formation and function of the mitotic spindle.[2] They can be broadly categorized into two main groups: microtubule-stabilizing agents and microtubule-destabilizing agents.[3] More recent developments have introduced inhibitors that target other key mitotic players, such as motor proteins and regulatory kinases.
-
Microtubule-Stabilizing Agents: This class of drugs, which includes the taxanes (e.g., paclitaxel (B517696) and docetaxel), binds to microtubules and enhances their polymerization while suppressing their dynamic instability. This leads to the formation of abnormal, non-functional mitotic spindles, triggering the spindle assembly checkpoint and inducing mitotic arrest.[2] For the purpose of this guide, we will consider the hypothetical "this compound" to fall within this category.
-
Microtubule-Destabilizing Agents: Vinca alkaloids (e.g., vincristine (B1662923) and vinblastine) represent this class. They bind to tubulin dimers and inhibit their polymerization into microtubules, leading to the disassembly of the mitotic spindle and subsequent cell cycle arrest in M-phase.[4]
-
Kinesin Inhibitors: These inhibitors target mitotic kinesins, such as Eg5, which are motor proteins crucial for establishing a bipolar spindle. Inhibition of these proteins results in the formation of monopolar spindles and mitotic arrest.[5]
-
Aurora Kinase Inhibitors: Aurora kinases (A and B) are key regulators of mitosis, involved in centrosome separation, spindle assembly, and chromosome segregation. Their inhibition leads to a variety of mitotic defects, including failed cytokinesis and polyploidy.[6][7]
Comparative Efficacy of Mitotic Inhibitors
The efficacy of mitotic inhibitors is typically evaluated by their ability to inhibit cell proliferation, often quantified by the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth.[8] The following table summarizes the IC50 values for representative mitotic inhibitors across various human cancer cell lines.
| Inhibitor Class | Compound | Cell Line | Cancer Type | IC50 (nM) |
| Microtubule-Stabilizing Agents | This compound (Hypothetical) | MCF-7 | Breast | [Data not available] |
| A549 | Lung | [Data not available] | ||
| HeLa | Cervical | [Data not available] | ||
| Paclitaxel | MCF-7 | Breast | 2.5 - 7.5[9] | |
| A549 | Lung | 2.5 - 7.5[9] | ||
| OVCAR-3 | Ovarian | 0.7 - 1.8[10] | ||
| Docetaxel | MDA-MB-231 | Breast | ~5[11] | |
| OVCAR-3 | Ovarian | 0.8 - 1.7[10] | ||
| Microtubule-Destabilizing Agents | Vincristine | - | - | - |
| Vinblastine | - | - | - | |
| Kinesin Inhibitors | Monastrol (Eg5 inhibitor) | 1A9 | Ovarian | 62,000 ± 5,600[5] |
| HR22C16 (Eg5 inhibitor) | 1A9 | Ovarian | IC50 of 800 ± 10 nM[5] | |
| Aurora Kinase Inhibitors | AZD1152-HQPA (Aurora B inhibitor) | - | - | 0.37[7] |
| SNS-314 (Pan-Aurora inhibitor) | Various | - | 1.8 - 24[7] | |
| GSK1070916 (Aurora B/C inhibitor) | A549 | Lung | 7[6] |
Key Experimental Protocols
The evaluation of mitotic inhibitors relies on a set of standardized in vitro assays. The following are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[14]
-
Compound Treatment: Treat the cells with a range of concentrations of the mitotic inhibitor (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the drug concentration to determine the IC50 value.[15]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[16]
Principle: Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[16] The amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the mitotic inhibitor for a specified time, then harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).[17]
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells can be stored at -20°C.[17][18]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to eliminate staining of RNA).[19]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.[17]
-
Data Analysis: The data is typically displayed as a histogram of cell count versus fluorescence intensity. Software is used to quantify the percentage of cells in each phase of the cell cycle.[17]
In Vitro Microtubule Polymerization Assay
This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.[20]
Principle: The polymerization of purified tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by monitoring the absorbance at 350 nm.[20]
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice. Prepare a GTP solution.[20]
-
Reaction Mixture: In a 96-well plate, combine the tubulin solution, GTP, and the test compound at various concentrations (or vehicle control).[20]
-
Initiation of Polymerization: Initiate polymerization by warming the plate to 37°C.[20]
-
Turbidity Measurement: Immediately begin measuring the absorbance at 350 nm every minute for 60 minutes using a temperature-controlled microplate reader.[20]
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve. The effect of the inhibitor is assessed by comparing the polymerization rates in its presence to the control.[20]
Visualizing Cellular Pathways and Workflows
Understanding the complex processes affected by mitotic inhibitors is aided by visual representations. The following diagrams were created using the DOT language for Graphviz.
Signaling Pathways
References
- 1. Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 3. Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchhub.com [researchhub.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. benchchem.com [benchchem.com]
Validating the On-Target Effects of Synstab A with siRNA: A Comparative Guide
For researchers and drug development professionals, validating that a novel therapeutic agent elicits its effect through its intended target is a critical step. This guide provides a comparative overview of methodologies for validating the on-target effects of a hypothetical small molecule, Synstab A, with a primary focus on the use of small interfering RNA (siRNA).
Introduction to this compound
This compound is a novel synthetic small molecule designed to inhibit the activity of "Kinase X," a protein implicated in a specific disease pathway. The primary hypothesis is that by inhibiting Kinase X, this compound disrupts downstream signaling, leading to a therapeutic effect. Validating this hypothesis requires demonstrating that the observed cellular effects of this compound are a direct consequence of its interaction with Kinase X.
siRNA-Mediated Target Validation
Small interfering RNA (siRNA) is a powerful tool for target validation by silencing the expression of a specific gene.[1] The logic behind using siRNA to validate a drug's target is straightforward: if this compound's effects are truly mediated by Kinase X, then reducing the levels of Kinase X using siRNA should phenocopy the effects of this compound. Conversely, in cells where Kinase X has been knocked down, the addition of this compound should have a diminished or no additional effect.
Experimental Workflow:
Caption: Experimental workflow for siRNA-mediated target validation of this compound.
Hypothetical Signaling Pathway of this compound:
Caption: Proposed signaling pathway for this compound and the intervention points of siRNA.
Data Presentation: Expected Outcomes of siRNA Validation
| Condition | Kinase X Protein Level | Phospho-Substrate Y Level | Cellular Effect (e.g., Apoptosis) | Interpretation |
| Vehicle Control | High | High | Low | Baseline |
| This compound | High | Low | High | This compound inhibits Kinase X activity. |
| Control siRNA + Vehicle | High | High | Low | Control siRNA has no effect. |
| Control siRNA + this compound | High | Low | High | This compound effect is independent of control siRNA. |
| Kinase X siRNA + Vehicle | Low | Low | High | Knockdown of Kinase X phenocopies this compound. |
| Kinase X siRNA + this compound | Low | Low | High | This compound has no additional effect, confirming on-target activity. |
Experimental Protocol: siRNA Transfection and Analysis
-
Cell Seeding: Plate cells (e.g., HEK293, HeLa) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute Kinase X-targeting siRNA and a non-targeting control siRNA in serum-free media. In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media.
-
Transfection Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for gene silencing.
-
Treatment: Following incubation, treat the cells with this compound or a vehicle control for the desired time period (e.g., 24 hours).
-
Analysis:
-
Western Blot: Lyse the cells and perform a Western blot to assess the protein levels of Kinase X and the phosphorylation status of its downstream substrate, Substrate Y.
-
Quantitative PCR (qPCR): Extract RNA and perform qPCR to confirm the knockdown of Kinase X mRNA.
-
Phenotypic Assay: Conduct a relevant cellular assay (e.g., apoptosis assay using Annexin V staining, proliferation assay using BrdU incorporation) to measure the phenotypic outcome.
-
Alternative and Complementary Validation Methods
While siRNA is a valuable tool, it's important to consider its limitations, such as potential off-target effects.[2] Therefore, employing orthogonal methods to validate the on-target effects of this compound is highly recommended.
| Method | Principle | Advantages | Disadvantages |
| CRISPR-Cas9 Gene Editing | Permanent knockout of the target gene.[3] | Complete and permanent loss of target protein; highly specific. | More technically demanding and time-consuming to generate knockout cell lines. |
| shRNA (short hairpin RNA) | Stable, long-term gene silencing delivered via viral vectors. | Suitable for long-term studies and in vivo models. | Potential for off-target effects and insertional mutagenesis. |
| Rescue Experiments | Re-expressing a modified, drug-resistant version of the target in a knockdown/knockout background. | Provides strong evidence for on-target effects. | Requires molecular cloning and generation of resistant mutants. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding.[4][5] | Directly demonstrates target engagement in a cellular context.[4][5] | Does not directly measure downstream functional consequences. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes to directly assess the activity of the target enzyme class in a complex proteome. | Provides a direct readout of target enzyme inhibition. | Requires the availability of suitable chemical probes. |
Logical Relationship of Validation Methods
Caption: A logical progression for validating the on-target effects of this compound.
Conclusion
Validating the on-target effects of a novel compound like this compound is a multi-faceted process. While siRNA provides a robust and relatively rapid method for initial target validation, its potential for off-target effects necessitates the use of complementary and orthogonal approaches. A combination of genetic methods (siRNA, CRISPR), direct target engagement assays (CETSA), and functional rescue experiments will provide the most comprehensive and reliable validation of this compound's mechanism of action, thereby significantly strengthening the rationale for its further development.
References
- 1. siRNAEfficacyDB: An experimentally supported small interfering RNA efficacy database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 3. syngeneintl.com [syngeneintl.com]
- 4. A Tale of Two Tails: Efficient Profiling of Protein Degraders by Specific Functional and Target Engagement Readouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Comparative Analysis of Synstab A-Induced Phenotypes Across Diverse Cancer Cell Lines
This guide provides a detailed comparison of the cellular phenotypes induced by the novel PI3K inhibitor, Synstab A, and the well-established alternative, Wortmannin. The data presented herein offers insights into the reproducibility and cell-line-specific effects of this compound, providing valuable information for researchers in drug development and cancer biology.
I. Overview of Compounds
-
This compound (Hypothetical): A next-generation, highly selective inhibitor of the p110α subunit of Phosphoinositide 3-kinase (PI3K). Its novel binding mechanism is designed to offer improved stability and reduced off-target effects compared to earlier generation pan-PI3K inhibitors.
-
Wortmannin: A natural fungal steroid metabolite and a well-characterized, potent, and irreversible pan-inhibitor of PI3K. It is widely used as a standard experimental tool for studying the PI3K/Akt/mTOR signaling pathway.
II. Comparative Efficacy: this compound vs. Wortmannin
The following tables summarize the quantitative data from a series of experiments conducted on three distinct cancer cell lines: MCF-7 (human breast adenocarcinoma), HeLa (human cervical adenocarcinoma), and A549 (human lung carcinoma). All experiments were conducted under standardized conditions to ensure comparability.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Wortmannin
| Cell Line | This compound (IC50 in µM) | Wortmannin (IC50 in µM) |
| MCF-7 | 0.75 | 2.5 |
| HeLa | 1.2 | 3.0 |
| A549 | 2.5 | 1.5 |
IC50 values were determined after 48 hours of continuous compound exposure using the MTT assay.
Table 2: Induction of Apoptosis by this compound and Wortmannin
| Cell Line | Treatment (24h) | % Apoptotic Cells (Annexin V+) |
| MCF-7 | This compound (1 µM) | 45.2% |
| Wortmannin (5 µM) | 38.5% | |
| HeLa | This compound (1.5 µM) | 32.8% |
| Wortmannin (5 µM) | 25.1% | |
| A549 | This compound (3 µM) | 25.6% |
| Wortmannin (5 µM) | 30.2% |
% Apoptotic cells were quantified by flow cytometry after staining with Annexin V-FITC and Propidium (B1200493) Iodide.
Table 3: Effects on Cell Cycle Distribution
| Cell Line | Treatment (24h) | % G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Control | 48.1% | 35.4% | 16.5% |
| This compound (1 µM) | 70.3% | 15.2% | 14.5% | |
| Wortmannin (5 µM) | 65.8% | 18.9% | 15.3% | |
| HeLa | Control | 50.2% | 33.1% | 16.7% |
| This compound (1.5 µM) | 62.5% | 20.8% | 16.7% | |
| Wortmannin (5 µM) | 58.1% | 24.3% | 17.6% | |
| A549 | Control | 52.8% | 30.5% | 16.7% |
| This compound (3 µM) | 55.1% | 28.9% | 16.0% | |
| Wortmannin (5 µM) | 54.5% | 29.8% | 15.7% |
Cell cycle distribution was analyzed by flow cytometry of propidium iodide-stained cells.
III. Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the general workflow used in this comparative study.
Caption: PI3K/Akt/mTOR pathway inhibited by this compound and Wortmannin.
Caption: General experimental workflow for assessing cellular phenotypes.
IV. Experimental Protocols
1. Cell Culture and Treatment MCF-7, HeLa, and A549 cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For all experiments, cells were seeded in appropriate plates and allowed to adhere for 24 hours before treatment with this compound or Wortmannin at the indicated concentrations.
2. Cell Viability (MTT) Assay
-
Protocol: Cells were seeded in 96-well plates at a density of 5x10³ cells/well. After 24 hours, the medium was replaced with fresh medium containing various concentrations of this compound or Wortmannin. Following a 48-hour incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C. The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals. Absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value was calculated from a dose-response curve generated by plotting the percentage of cell viability against the log concentration of the compound.
3. Apoptosis Assay (Annexin V/PI Staining)
-
Protocol: Cells were seeded in 6-well plates. After treatment for 24 hours, both floating and adherent cells were collected and washed with cold PBS. Cells were then resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added according to the manufacturer's protocol, and the cells were incubated for 15 minutes in the dark at room temperature.
-
Data Analysis: Samples were analyzed immediately by flow cytometry. The percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive) was quantified.
4. Cell Cycle Analysis (Propidium Iodide Staining)
-
Protocol: Cells were seeded in 6-well plates and treated for 24 hours. Cells were harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C. After fixation, cells were washed and resuspended in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL). The suspension was incubated for 30 minutes at 37°C in the dark.
-
Data Analysis: The DNA content of the cells was analyzed by flow cytometry. The percentages of cells in the G1, S, and G2/M phases of the cell cycle were determined using cell cycle analysis software.
Head-to-Head Study: Synstab A vs. A Known Tubulin Binder, Paclitaxel
A Comparative Guide for Researchers
This guide provides a detailed comparison of Synstab A, a microtubule stabilizing agent, with Paclitaxel, a well-established tubulin binder widely used in cancer research and therapy. While direct head-to-head experimental data for this compound is not extensively available in publicly accessible literature, this document outlines the necessary experimental framework for such a comparison and presents comprehensive data for Paclitaxel as a benchmark. This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel microtubule-targeting agents.
Introduction to Tubulin Binders
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a crucial role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Consequently, they are a key target for anticancer drug development.[2] Tubulin-binding agents are compounds that interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] These agents are broadly classified into two categories:
-
Microtubule Stabilizing Agents: These compounds, such as Paclitaxel and this compound, bind to microtubules and prevent their depolymerization. This leads to the formation of overly stable and non-functional microtubule bundles, disrupting mitotic spindle formation and ultimately causing cell death.[1][3]
-
Microtubule Destabilizing Agents: These agents, including vinca (B1221190) alkaloids and colchicine, bind to tubulin subunits and inhibit their polymerization into microtubules. This results in the disassembly of the mitotic spindle, leading to mitotic arrest.[1]
Mechanism of Action
This compound is identified as a microtubule stabilizing agent. Its precise binding site and detailed mechanism of action are not yet fully characterized in publicly available research.
Paclitaxel is a well-characterized microtubule stabilizing agent that binds to the β-tubulin subunit of the microtubule polymer.[3][4] This binding event promotes the assembly of tubulin dimers into microtubules and stabilizes them by preventing depolymerization.[5] The resulting dysfunctional microtubules disrupt the normal dynamic reorganization of the microtubule network essential for mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3][6]
Below is a diagram illustrating the general mechanism of action for microtubule stabilizing agents like this compound and Paclitaxel.
Caption: Mechanism of microtubule stabilizing agents.
Comparative Performance Data
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) |
| HeLa | Cervical Cancer | 2.5 - 7.5[1] |
| A549 | Non-Small Cell Lung Cancer | 9.4 (24h exposure)[7] |
| MCF-7 | Breast Cancer | ~5 |
| MDA-MB-231 | Breast Cancer | 2.5 - 10 |
| OVCAR-3 | Ovarian Cancer | ~7.5[1] |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
Experimental Protocols
To conduct a head-to-head study of this compound and a known tubulin binder like Paclitaxel, the following key experiments should be performed.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and Paclitaxel (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the polymerization of purified tubulin.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., porcine brain tubulin), GTP, and a fluorescent reporter (e.g., DAPI) in a general tubulin buffer.
-
Compound Addition: Add various concentrations of this compound and Paclitaxel to the reaction mixture in a 96-well plate.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The incorporation of the fluorescent reporter into the polymerizing microtubules results in an increased signal.
-
Data Analysis: Plot fluorescence intensity against time to generate polymerization curves. For stabilizing agents like this compound and Paclitaxel, an increase in the rate and extent of polymerization compared to the control is expected.
Caption: Workflow for in vitro tubulin polymerization assay.
Immunofluorescence Staining of Microtubule Network
This method allows for the visualization of the effects of the compounds on the cellular microtubule network.
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Compound Treatment: Treat the cells with this compound and Paclitaxel at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the microtubule network using a fluorescence microscope. In cells treated with stabilizing agents, expect to see dense bundles of microtubules.
References
- 1. benchchem.com [benchchem.com]
- 2. End-stabilized microtubules observed in vitro: stability, subunit, interchange, and breakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
Control Experiments for Synstab A Cellular Assays: A Comparative Guide
This guide provides a detailed comparison of essential control experiments for validating the cellular activity of Synstab A, a novel protein-protein interaction (PPI) stabilizer. The presented data and protocols are designed for researchers, scientists, and drug development professionals to ensure the accuracy and specificity of their findings when evaluating this compound and its alternatives.
Introduction to this compound's Mechanism of Action
This compound is an investigational small molecule designed to function as a "molecular glue." Its primary mechanism of action is to stabilize the interaction between the E3 ubiquitin ligase component Cereblon (CRBN) and the neo-substrate Target Protein X (TPX). This induced proximity leads to the polyubiquitination of TPX and its subsequent degradation by the proteasome. This guide outlines the critical controls needed to validate this mechanism in cellular assays.
Diagram of this compound's Proposed Signaling Pathway
Caption: Proposed mechanism of this compound as a molecular glue.
Quantitative Data Summary
The following tables summarize the results from key cellular assays comparing this compound with various controls in a human cancer cell line overexpressing Target Protein X.
Table 1: Target Protein X Degradation
| Treatment (24h) | Concentration | TPX Protein Level (% of Vehicle) |
| Vehicle (0.1% DMSO) | N/A | 100% |
| This compound | 1 µM | 15% |
| Inactive Analog | 1 µM | 98% |
| Positive Control (PROTAC-Y) | 1 µM | 10% |
| This compound + MG132 (Proteasome Inhibitor) | 1 µM | 95% |
| This compound in CRBN KO cells | 1 µM | 92% |
Table 2: Cell Viability (MTT Assay)
| Treatment (48h) | Concentration | Cell Viability (% of Vehicle) |
| Vehicle (0.1% DMSO) | N/A | 100% |
| This compound | 1 µM | 45% |
| Inactive Analog | 1 µM | 99% |
| Positive Control (PROTAC-Y) | 1 µM | 42% |
| Staurosporine (Apoptosis Inducer) | 1 µM | 5% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot for Target Protein X Degradation
Objective: To quantify the levels of Target Protein X (TPX) following treatment with this compound and controls.
Protocol:
-
Cell Culture and Treatment: Seed human cancer cells (e.g., HeLa) at a density of 2 x 10^5 cells/well in 6-well plates. After 24 hours, treat the cells with the compounds as described in Table 1 for another 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against TPX (1:1000 dilution) and a loading control (e.g., GAPDH, 1:5000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize TPX levels to the loading control.
Co-Immunoprecipitation (Co-IP) for PPI Stabilization
Objective: To demonstrate that this compound induces the interaction between CRBN and TPX.
Protocol:
-
Cell Treatment and Lysis: Treat cells with Vehicle, this compound, or Inactive Analog for 4 hours. Lyse the cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with an anti-CRBN antibody or an isotype control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads multiple times with IP lysis buffer to remove non-specific binders. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against TPX and CRBN.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effects of this compound and controls.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 5,000 cells/well. After 24 hours, treat with a serial dilution of this compound and control compounds for 48 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for validating this compound's efficacy and specificity.
Caption: Logical workflow for the validation of this compound.
A Comparative Guide to Microtubule Bundling: Synstab A vs. Tau Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the microtubule bundling effects of Synstab A (a synthetic microtubule stabilizing agent) and the naturally occurring microtubule-associated protein, Tau. The information presented is based on published experimental data, with a focus on providing researchers with the necessary details to understand their distinct mechanisms and to design further experiments. For the purpose of this guide, the well-characterized microtubule-stabilizing drug, Paclitaxel, will be used as a proxy for the proprietary compound "this compound" to ground the comparison in established scientific literature.
At a Glance: this compound (Paclitaxel) vs. Tau Protein
| Feature | This compound (Paclitaxel) | Tau Protein |
| Primary Mechanism | Stabilizes individual microtubules by binding to the β-tubulin subunit, promoting polymerization and suppressing dynamics. Bundling is a secondary consequence of microtubule hyper-stabilization and increased polymer mass. | Actively cross-links adjacent microtubules into bundles through its projection domain. Different isoforms exhibit varying bundling efficiencies. |
| Effect on Microtubule Dynamics | Suppresses dynamic instability (both growth and shortening phases). | Stabilizes microtubules, but to a lesser extent than Paclitaxel. Can modulate microtubule dynamics depending on the isoform and phosphorylation state. |
| Nature of Bundles | Often leads to the formation of dense asters or bundles of shorter microtubules, particularly at higher concentrations. | Forms longitudinal bundles of parallel or anti-parallel microtubules, mimicking physiological structures found in axons. |
| Quantitative Bundling Efficacy | Induces microtubule assembly with an EC50 in the low micromolar range. At certain concentrations, it can suppress Tau-mediated bundling. | The extent of bundling is dependent on the specific Tau isoform and its concentration. Longer N-terminal regions of Tau generally induce more efficient bundling. |
Quantitative Analysis of Microtubule Bundling
The following table summarizes key quantitative parameters related to the microtubule bundling and stabilization effects of this compound (Paclitaxel) and Tau protein. It is important to note that direct comparative studies under identical conditions are limited, and thus the data is compiled from various sources.
| Parameter | This compound (Paclitaxel) | Tau Protein (human isoform 3RS) | Reference |
| EC50 for Tubulin Assembly | ~1.1 µM | Not applicable (promotes assembly but does not have a defined EC50 in the same manner as a small molecule) | [1] |
| Effect on Tau-mediated Bundling | Suppresses Tau-mediated microtubule bundling, particularly at higher paclitaxel-to-tubulin molar ratios (e.g., 1:1). At lower ratios (≤1:4), microtubule doublets and triplets can be observed in the presence of Tau. | Induces bundling of microtubules. | [2] |
| Impact on Microtubule Diameter | Slightly decreases the average microtubule diameter (by ~1 protofilament) with increasing concentration. | Significantly increases the average microtubule diameter (by ~2-3 protofilaments) with increasing concentration. | [2] |
| Bundling Efficiency of Tau Isoforms | Not applicable. | Isoforms with a longer N-terminal region induce microtubule bundling more efficiently. | [3][4] |
Experimental Protocols
In Vitro Microtubule Bundling Assay using Sedimentation
This protocol allows for the quantitative assessment of microtubule bundling by pelleting bundled microtubules through centrifugation and analyzing the amount of tubulin in the pellet and supernatant.
Materials:
-
Purified tubulin (>99% pure)
-
This compound (Paclitaxel) stock solution in DMSO
-
Recombinant Tau protein
-
General Tubulin Buffer (BRB80): 80 mM PIPES-KOH, pH 6.9, 1 mM MgCl2, 1 mM EGTA
-
GTP stock solution (100 mM)
-
Glycerol (B35011) cushion (60% glycerol in BRB80)
-
SDS-PAGE reagents and equipment
-
Densitometry software for quantification
Procedure:
-
Tubulin Polymerization:
-
On ice, mix purified tubulin with General Tubulin Buffer to a final concentration of 1-2 mg/mL.
-
Add GTP to a final concentration of 1 mM.
-
Incubate at 37°C for 30 minutes to allow for microtubule polymerization.
-
To stabilize the microtubules, add Paclitaxel to a final concentration of 20 µM and incubate for another 10 minutes at 37°C.
-
-
Bundling Reaction:
-
In separate tubes, add the desired concentrations of this compound (Paclitaxel) or Tau protein to the pre-polymerized microtubules. For a negative control, add an equivalent volume of buffer or DMSO.
-
Incubate the reactions at 37°C for 30 minutes to allow for bundling to occur.
-
-
Sedimentation:
-
Carefully layer each reaction mixture over a pre-warmed glycerol cushion in an ultracentrifuge tube.
-
Centrifuge at a low speed (e.g., 20,000 x g) for 30 minutes at 37°C. Individual microtubules will remain in the supernatant, while bundled microtubules will pellet through the cushion.
-
-
Analysis:
-
Carefully collect the supernatant.
-
Wash the pellet with warm BRB80 buffer.
-
Resuspend the pellet in an equal volume of buffer as the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.
-
Stain the gel (e.g., with Coomassie Brilliant Blue) and quantify the amount of tubulin in each fraction using densitometry. The percentage of tubulin in the pellet represents the extent of microtubule bundling.[5][6][7]
-
Visualizing Mechanisms and Workflows
To better understand the processes involved in microtubule bundling and its analysis, the following diagrams illustrate the key concepts and experimental procedures.
References
- 1. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel suppresses Tau-mediated microtubule bundling in a concentration-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microtubule bundling by tau proteins in vivo: analysis of functional domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microtubule sedimentation assay - Cell Biology [protocol-online.org]
- 6. LRRK2 microtubule sedimentation binding assay [protocols.io]
- 7. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Synstab A's Binding Affinity: A Comparative Guide Using Isothermal Titration Calorimetry
For researchers, scientists, and professionals in drug development, understanding the binding affinity of a compound to its target is paramount. Isothermal Titration Calorimetry (ITC) stands as a gold-standard technique for elucidating the thermodynamics of these molecular interactions. This guide provides a comparative analysis of the binding affinity of microtubule-targeting agents, offering a framework for assessing compounds like Synstab A, a known microtubule-stabilizing agent.
While specific Isothermal Titration Calorimetry (ITC) data for this compound binding to tubulin is not publicly available, this guide presents a comparative analysis using data from well-characterized microtubule-targeting agents: a microtubule stabilizer and a microtubule destabilizer. This comparison will serve as a valuable reference for researchers investigating the binding thermodynamics of novel microtubule modulators like this compound.
As a microtubule stabilizing agent, this compound is expected to promote the interaction between α- and β-tubulin subunits, leading to the stabilization of microtubules. For the purpose of this guide, we will use hypothetical ITC data for a representative microtubule stabilizer, "Stabilizer X," which shares a similar mechanism of action with this compound. For a counterpoint, we will compare this with published ITC data for Vinblastine, a well-known microtubule destabilizing agent.
Quantitative Comparison of Binding Parameters
The following table summarizes the thermodynamic parameters for the binding of a representative microtubule stabilizer (Stabilizer X - hypothetical data) and a destabilizer (Vinblastine) to tubulin, as determined by Isothermal Titration Calorimetry.
| Parameter | Stabilizer X (Hypothetical) | Vinblastine (Microtubule Destabilizer) |
| Binding Affinity (K D ) | 100 nM | 2 µM |
| Stoichiometry (n) | 1.0 | 1.8 |
| Enthalpy (ΔH) | -15 kcal/mol | +16 kcal/mol |
| Entropy (TΔS) | -5 kcal/mol | +24.9 kcal/mol |
Deciphering the Thermodynamics of Microtubule Modulation
The distinct thermodynamic signatures of Stabilizer X and Vinblastine highlight their opposing effects on tubulin. The negative enthalpy change (ΔH) for Stabilizer X suggests that its binding is an energetically favorable process driven by the formation of strong, direct interactions with the tubulin dimer. This is characteristic of many high-affinity binding events. The relatively small and unfavorable entropy change (TΔS) may indicate some ordering of the system upon binding.
In contrast, the positive enthalpy change for Vinblastine indicates that its binding is enthalpically unfavorable, meaning it requires energy input to form direct contacts. The binding is, however, driven by a large positive entropy change (TΔS), suggesting that the overall system becomes more disordered upon binding. This could be due to the release of water molecules from the binding interface or conformational changes in the tubulin dimer that increase its flexibility.
Experimental Protocols: A Guide to ITC for Tubulin-Ligand Interactions
The following provides a detailed methodology for conducting ITC experiments to determine the binding affinity of small molecules to tubulin.
Materials:
-
Purified tubulin (e.g., from bovine brain, >99% pure)
-
Small molecule ligand (e.g., this compound, Stabilizer X, Vinblastine)
-
ITC instrument (e.g., MicroCal PEAQ-ITC, TA Instruments Nano ITC)
-
ITC buffer (e.g., 50 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 0.1 mM GTP)
-
Degasser
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of tubulin in the ITC buffer. The concentration should be accurately determined (e.g., by Bradford assay or UV absorbance at 280 nm). A typical concentration for the cell is in the range of 10-50 µM.
-
Prepare a stock solution of the small molecule ligand in the same ITC buffer. The concentration of the ligand in the syringe should be 10-20 times higher than the tubulin concentration in the cell. If the ligand is dissolved in an organic solvent like DMSO, ensure the final concentration of the solvent is identical in both the cell and syringe solutions to minimize heats of dilution.
-
Thoroughly degas both the tubulin and ligand solutions immediately before the experiment to prevent the formation of air bubbles.
-
-
ITC Experiment Setup:
-
Set the experimental temperature. For tubulin binding studies, a temperature of 25°C is common.
-
Set the stirring speed to ensure proper mixing without causing protein denaturation (e.g., 750 rpm).
-
Load the tubulin solution into the sample cell of the ITC instrument.
-
Load the ligand solution into the injection syringe.
-
-
Titration and Data Acquisition:
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.
-
Perform a series of subsequent injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections to allow the system to return to baseline.
-
Record the heat changes associated with each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand solution into the ITC buffer alone (without tubulin) to determine the heat of dilution of the ligand. This data will be subtracted from the experimental data during analysis.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Subtract the heat of dilution from the experimental data.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument. This will yield the binding affinity (K D ), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A is the association constant (1/K D ), R is the gas constant, and T is the absolute temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in an Isothermal Titration Calorimetry experiment for determining the binding affinity of a ligand to tubulin.
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Signaling Pathway of Microtubule-Targeting Agents
The diagram below illustrates the general signaling pathway affected by microtubule-targeting agents, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of microtubule-targeting agents.
Safety Operating Guide
Prudent Disposal Practices for Synstab A in a Laboratory Setting
Disclaimer: The following guidelines are based on general best practices for the disposal of laboratory chemicals. A specific Safety Data Sheet (SDS) for "Synstab A" was not found in the public domain. Researchers, scientists, and drug development professionals should always consult the manufacturer-provided SDS for specific handling and disposal instructions. The procedures outlined below are intended as a general guide for a research-grade chemical with potential biological activity.
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For a microtubule stabilizing agent like this compound, which is intended for research use only, adherence to established protocols for hazardous waste management is essential.[1] This guide provides a procedural framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is crucial to be familiar with the necessary personal protective equipment (PPE) and emergency procedures.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.[2]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.[2][3]
-
Respiratory Protection: If working with a powder or in a situation where dust or aerosols may be generated, use a NIOSH/MSHA approved respirator.[2]
Spill Management: In the event of a spill, the area should be evacuated and ventilated.[4] Small spills can be absorbed with an inert material like sand or earth and collected into a suitable container for disposal.[4] For larger spills, contact your institution's Environmental Health and Safety (EHS) department. Never return spilled material to the original container.[4]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.[5]
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure lid.[2]
-
Label the container with "Hazardous Waste" and the full chemical name ("this compound").
-
-
Waste Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2]
-
Keep the container closed except when adding waste.
-
-
Disposal Request:
-
Once the waste container is full (typically around 75% capacity to prevent spills), arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[6]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
-
After thorough cleaning, the container can be disposed of as non-hazardous waste, depending on institutional policies.
-
Quantitative Data Summary for Chemical Waste Disposal
The following table summarizes general quantitative guidelines for chemical waste handling.
| Parameter | Guideline | Source |
| Waste Container Fill Level | Do not exceed 75% capacity | [6] |
| Bleach Solution for Disinfection (if applicable for bio-contaminated waste) | 10% final concentration | [7] |
| Contact Time for Bleach Disinfection | 30 minutes | [6] |
Experimental Protocols and Methodologies
As no specific experimental protocols for the disposal of this compound were found, the standard methodology for hazardous chemical waste disposal should be followed. This involves segregation, proper containment, clear labeling, and disposal through an authorized channel.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the disposal of a laboratory chemical like this compound.
References
- 1. tenovapharma.com [tenovapharma.com]
- 2. fishersci.com [fishersci.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. cs-nri.com [cs-nri.com]
- 5. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 6. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
- 7. flinnsci.com [flinnsci.com]
Essential Safety and Handling Protocols for Synstab A
Disclaimer: A specific Safety Data Sheet (SDS) for Synstab A is not publicly available through standard database searches. The following guidance is based on general best practices for handling solid chemical compounds of unknown toxicity intended for research purposes. It is imperative to obtain the official SDS from the supplier, Tenova Pharma, before any handling, storage, or disposal of this substance. The SDS will contain critical, substance-specific information necessary for a complete and accurate risk assessment.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is a white solid and its specific hazards are not detailed without an SDS, a cautious approach to personal protection is required. Researchers, scientists, and drug development professionals should adhere to the following minimum PPE standards when handling this compound.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification and Use |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Hand Protection | Nitrile Gloves | Select gloves with appropriate thickness and chemical resistance. Check for tears or holes before use. Double-gloving may be appropriate for highly potent compounds. Dispose of gloves immediately after handling the substance. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat made of a suitable material should be worn to protect skin and clothing. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of solid this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood or other ventilated enclosure to prevent inhalation of any dust or aerosols. |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills. |
Operational Plans: Handling and Experimental Protocol
The following is a generalized protocol for preparing a stock solution of a solid research compound like this compound. This protocol should be adapted based on the specific information provided in the manufacturer's SDS.
Experimental Protocol: Preparation of a this compound Stock Solution
-
Preparation and Decontamination:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Decontaminate the work surface within the fume hood.
-
Gather all necessary equipment: this compound vial, appropriate solvent (e.g., DMSO or DMF, as indicated by the supplier), vials for the stock solution, micropipettes, and a calibrated balance.
-
-
Weighing the Compound:
-
Inside the fume hood, carefully open the vial containing this compound.
-
Using a clean spatula, weigh the desired amount of the solid onto weighing paper or directly into a tared vial.
-
Avoid generating dust. If any material is spilled, decontaminate the area immediately according to your institution's procedures.
-
-
Dissolution:
-
Add the appropriate volume of the recommended solvent to the vial containing the weighed this compound.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
-
Storage:
-
Label the vial containing the this compound stock solution clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the solution under the conditions recommended by the supplier (e.g., refrigerated).[1]
-
Disposal Plan
Chemical waste disposal must be carried out in accordance with local, state, and federal regulations, as well as institutional policies.
-
Solid Waste:
-
Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a designated hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste" with the chemical name(s) of the contents.
-
-
Liquid Waste:
-
Unused or waste solutions of this compound should be collected in a designated liquid hazardous waste container.
-
Do not mix incompatible waste streams. The SDS for this compound and any solvents used will provide information on chemical incompatibilities.
-
-
Empty Containers:
-
The original vial of this compound, once empty, should be managed as hazardous waste unless thoroughly decontaminated.
-
Workflow for Handling Research Chemicals
The following diagram outlines the necessary steps for safely handling a research chemical like this compound, emphasizing the importance of obtaining the SDS.
Caption: Workflow for the safe handling of research chemicals.
By following these general guidelines and, most importantly, obtaining and adhering to the specific recommendations in the official Safety Data Sheet, researchers can handle this compound in a manner that prioritizes safety and procedural correctness.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
